[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(3-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRWXKRQCFFJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enduring Legacy of the 1,2,3-Triazole: A Technical Guide to its Discovery, Synthesis, and Applications
Abstract
The 1,2,3-triazole core, a seemingly simple five-membered heterocycle, has etched an indelible mark on the landscape of modern chemistry. Its journey from a laboratory curiosity to a cornerstone of drug discovery, materials science, and bioconjugation is a testament to the power of fundamental research and the transformative impact of catalytic innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and history of 1,2,3-triazole derivatives. We will explore the seminal discoveries that first brought this heterocycle to light, delve into the revolutionary synthetic methodologies that unlocked its vast potential, and examine its multifaceted applications, with a particular focus on the pharmaceutical sciences.
The Genesis of a Heterocycle: From Pechmann's Discovery to Huisgen's Cycloaddition
The story of the 1,2,3-triazole begins in the late 19th century. In 1888, the German chemist Hans von Pechmann, while reacting diazomethane with acetylene, serendipitously synthesized the parent 1,2,3-triazole. This initial discovery, however, remained largely of academic interest for several decades. The true potential of this heterocyclic scaffold was not fully appreciated until the mid-20th century with the groundbreaking work of Rolf Huisgen.
Huisgen's extensive investigation into 1,3-dipolar cycloaddition reactions, now famously known as the Huisgen 1,3-dipolar cycloaddition, provided the first general and reliable method for the synthesis of 1,2,3-triazoles.[1] This thermal reaction between an azide and an alkyne proceeds via a concerted [3+2] cycloaddition mechanism, yielding the 1,2,3-triazole ring system.
Caption: Simplified catalytic cycle of the CuAAC reaction.
The Evolution of Catalytic Systems for CuAAC
The initial CuAAC reactions utilized simple copper(I) salts, such as CuI or CuBr, or the in situ reduction of copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate. [2]However, the efficiency and scope of the CuAAC reaction have been significantly enhanced through the development of various ligands that stabilize the copper(I) oxidation state and accelerate the catalytic cycle.
| Ligand/Ligand Class | Year of Prominence | Key Advantages |
| Simple Amines (e.g., NEt₃) | Early 2000s | Basic, can facilitate alkyne deprotonation. [3] |
| Tris(benzyltriazolylmethyl)amine (TBTA) | ~2004 | Stabilizes Cu(I) against oxidation and disproportionation. [4] |
| Bathocuproine Disulfonate (BCS) | ~2004 | Water-soluble, good for bioconjugation. |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ~2007 | Highly water-soluble, excellent for bioconjugation in living systems. [5] |
| Sulfonated TBTA derivatives (e.g., BTTPS) | ~2011 | Enhanced water solubility and catalytic activity. [2] |
The development of these ligands has been crucial for extending the applicability of CuAAC to sensitive biological systems, enabling the precise modification of proteins, nucleic acids, and even live cells. [6]
An Alternative Regioselectivity: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While the CuAAC reaction is exceptional for the synthesis of 1,4-disubstituted 1,2,3-triazoles, a complementary method for the selective synthesis of 1,5-disubstituted isomers was highly sought after. This challenge was met with the development of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).
The RuAAC reaction, typically employing a [Cp*RuCl] complex as the catalyst, provides a direct and highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. [7][8]Unlike the CuAAC, the RuAAC can also utilize internal alkynes, leading to fully substituted 1,2,3-triazoles. [8] The mechanism of the RuAAC is distinct from that of the CuAAC and is believed to proceed through an oxidative coupling pathway involving a six-membered ruthenacycle intermediate. [7][8]
Caption: Regioselective synthesis of 1,2,3-triazoles via CuAAC and RuAAC.
The 1,2,3-Triazole in Drug Discovery: A Privileged Scaffold
The unique physicochemical properties of the 1,2,3-triazole ring—its stability, aromaticity, and ability to participate in hydrogen bonding and dipole-dipole interactions—have made it a "privileged scaffold" in medicinal chemistry. [9]It is often used as a bioisostere for amide bonds, enhancing metabolic stability and modulating pharmacokinetic properties. The ease of its synthesis via click chemistry allows for the rapid generation of large libraries of compounds for drug screening.
A number of 1,2,3-triazole-containing drugs have been approved for clinical use, and many more are in various stages of development.
| Drug Name | Therapeutic Area | Biological Target/Mechanism of Action | Representative IC₅₀ Value |
| Tazobactam | Antibacterial | β-lactamase inhibitor | - |
| Cefatrizine | Antibacterial | Cephalosporin antibiotic | - |
| Carboxyamidotriazole (CAI) | Anticancer | Non-voltage-gated calcium channel blocker | - |
| Mubritinib | Anticancer | Tyrosine kinase inhibitor | - |
| Rufinamide | Anticonvulsant | Sodium channel blocker | - |
| Compound 8 (phosphonate derivative) | Anticancer (experimental) | Cell cycle arrest at G0/G1 phase | 15.13 µM (HT-1080 cells) [9] |
| Quinoline-fused derivative (35) | Anticancer (experimental) | Dual EGFR/HER2 inhibitor | 0.12 µM (EGFR), 0.34 µM (HER2) [10] |
| Pyrido[2,3-d]pyrimidine derivative (27) | Anticancer (experimental) | EGFR inhibitor | 0.39 µM (EGFR) [10] |
| Antifibrinolytic Compound 1 | Antifibrinolytic (experimental) | Plasminogen inhibitor | 13.8 µM [11] |
| Mollugin derivative (11) | Anticancer (experimental) | Cytotoxic | ~5-10 µM against various cancer cell lines [12] |
Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole via CuAAC
This protocol provides a detailed, step-by-step methodology for a typical copper-catalyzed azide-alkyne cycloaddition reaction.
Materials and Reagents
-
Benzyl azide (1 M solution in toluene)
-
Phenylacetylene (1 M solution in toluene)
-
[Cu(CH₃CN)₄]PF₆ (catalyst)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Hexanes
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Scintillation vial (20 mL) with a stir bar
-
Pipettes
-
Rotary evaporator
-
NMR spectrometer
Procedure
-
Reaction Setup: To a 20 mL scintillation vial containing a magnetic stir bar, add 1.0 mL of a 1 M solution of benzyl azide in toluene (1.0 mmol).
-
Addition of Alkyne: Add 1.0 mL of a 1 M solution of phenylacetylene in toluene (1.0 mmol).
-
Catalyst Addition: Add 7 mg of [Cu(CH₃CN)₄]PF₆ (approximately 0.011 mmol, 1.1 mol%).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: To the crude residue, add a small amount of dichloromethane to dissolve the product, and then add hexanes to precipitate the product. Filter the solid and wash with cold hexanes to obtain the purified 1-benzyl-4-phenyl-1H-1,2,3-triazole.
-
Characterization: The structure and purity of the product can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The expected yield for this reaction is typically around 73%. [6]
Caption: A typical workflow for a CuAAC synthesis.
Conclusion
The journey of the 1,2,3-triazole from its initial synthesis to its current status as a ubiquitous building block in chemistry is a compelling narrative of scientific progress. The development of the Huisgen 1,3-dipolar cycloaddition laid the foundational groundwork, but it was the advent of the copper-catalyzed azide-alkyne cycloaddition that truly unleashed its potential, making it one of the most powerful and versatile reactions in the synthetic chemist's toolbox. The complementary ruthenium-catalyzed reaction further expanded the synthetic possibilities. As research continues to uncover new catalytic systems and applications, the 1,2,3-triazole is poised to remain a central and indispensable scaffold in the pursuit of novel medicines, materials, and a deeper understanding of the molecular world.
References
-
Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. PMC. [Link]
-
Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. [Link]
-
CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]
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Thermal 1,3-dipolar cycloaddition reaction of azomethine imines with active esters. Arkivoc. [Link]
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Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Publishing. [Link]
-
ChemInform Abstract: The Use of Ligands in Copper-Catalyzed [3+2] Azide—Alkyne Cycloaddition: Clicker than Click Chemistry? ResearchGate. [Link]
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Synthesis and Antitumor Activity of 1-Substituted 1,2,3-Triazole-Mollugin Derivatives. MDPI. [Link]
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1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. PMC. [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst. Semantic Scholar. [Link]
-
The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Bentham Science. [Link]
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Tailored ligand acceleration of the Cu-catalyzed azide-alkyne cycloaddition reaction: practical and mechanistic implications. PubMed. [Link]
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. [Link]
-
Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst. ResearchGate. [Link]
-
N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. PMC. [Link]
-
The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. PMC. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
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solubility and stability of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol in different solvents
An In-depth Technical Guide to the Solubility and Stability of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Authored by: A Senior Application Scientist
Foreword: The Critical Role of Physicochemical Profiling in Drug Development
In the landscape of modern drug discovery and development, the journey of a candidate molecule from the laboratory to a viable therapeutic is fraught with challenges. Among the most critical hurdles are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the evaluation of two such cornerstone properties—solubility and stability—for the compound [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol. As a novel heterocyclic compound, its development trajectory hinges on a thorough understanding of its behavior in various solvent systems and under diverse environmental stressors. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for a robust assessment.
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its ability to engage in significant hydrogen bonding, which can influence water solubility.[1][2][3] The presence of a fluorophenyl group can further modulate properties such as lipophilicity and metabolic stability, making a detailed investigation of this specific molecule essential.[4][5]
Part I: Solubility Profiling of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
The solubility of an API is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. A comprehensive understanding of how [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol behaves in various aqueous and organic solvents is fundamental to formulation development.
Theoretical Considerations for Solubility
The solubility of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is influenced by a balance of intermolecular forces between the solute and the solvent. The key structural features of this molecule and their anticipated effects on solubility are:
-
1,2,3-Triazole Ring: This polar heterocyclic ring contains three nitrogen atoms that can act as hydrogen bond acceptors, and the N-H tautomer, if present, can act as a hydrogen bond donor. This moiety generally contributes to aqueous solubility.[1][3]
-
Hydroxymethyl Group (-CH₂OH): The hydroxyl group is a strong hydrogen bond donor and acceptor, significantly enhancing solubility in polar protic solvents like water and ethanol.
-
3-Fluorophenyl Group: The fluorophenyl group is largely non-polar and will contribute to the lipophilicity of the molecule. The fluorine atom, being highly electronegative, can alter the electronic distribution of the phenyl ring but generally increases lipophilicity compared to an unsubstituted phenyl ring.
Experimental Workflow for Solubility Determination
A multi-tiered approach to solubility assessment is recommended, starting with high-throughput kinetic methods for initial screening, followed by more definitive thermodynamic equilibrium methods for in-depth characterization.
Caption: High-level workflow for the comprehensive solubility assessment of a new chemical entity.
1.2.1. Kinetic Solubility Screening
Kinetic solubility assays are rapid, high-throughput methods ideal for early-stage discovery to rank-order compounds.[6][7]
Protocol: High-Throughput Nephelometric Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Dispensing: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottomed 96- or 384-well plate.
-
Aqueous Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired concentrations and a consistent, low percentage of DMSO (typically ≤1%).
-
Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours). Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader with a turbidity reading module.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
1.2.2. Thermodynamic (Equilibrium) Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of the most stable crystalline form of the compound.[8][9]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol to a series of vials containing the test solvents (e.g., water, pH 7.4 buffer, ethanol, propylene glycol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Solid-State Analysis: It is crucial to analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) to identify the crystal form at equilibrium.
pH-Solubility Profiling
For ionizable compounds, solubility is highly dependent on the pH of the medium. Although [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is not strongly acidic or basic, the triazole ring possesses weak basicity.[1][3] A pH-solubility profile across the physiological pH range (1.2 to 6.8) is essential.[8][9]
Protocol: pH-Solubility Determination
-
Buffer Preparation: Prepare a series of buffers covering the pH range of 1.2 to 8.0 (e.g., HCl for pH 1.2, acetate buffers for pH 4.5, and phosphate buffers for pH 6.8 and 7.4).
-
Shake-Flask Method: Perform the shake-flask method as described in section 1.2.2 for each buffer.
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH to generate the pH-solubility profile.
Data Presentation: Solubility Profile
The collected solubility data should be summarized in a clear and concise table for easy comparison.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | 25 | TBD | Shake-Flask |
| pH 1.2 Buffer (0.1 N HCl) | 37 | TBD | Shake-Flask |
| pH 4.5 Acetate Buffer | 37 | TBD | Shake-Flask |
| pH 6.8 Phosphate Buffer | 37 | TBD | Shake-Flask |
| pH 7.4 Phosphate Buffer | 37 | TBD | Shake-Flask |
| Ethanol | 25 | TBD | Shake-Flask |
| Propylene Glycol | 25 | TBD | Shake-Flask |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 37 | TBD | Shake-Flask |
| FeSSIF (Fed State Simulated Intestinal Fluid) | 37 | TBD | Shake-Flask |
TBD: To Be Determined
Part II: Stability Assessment of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Stability testing is a critical component of drug development, providing insights into the intrinsic stability of the molecule and informing on storage conditions, shelf-life, and potential degradation pathways.[10][11] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[12][13]
Forced Degradation (Stress Testing)
Forced degradation studies expose the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[14][15][16] This is essential for developing stability-indicating analytical methods.[14][17]
Caption: Workflow for conducting forced degradation studies on an API.
Protocol: Forced Degradation Studies
-
Hydrolytic Degradation:
-
Dissolve the compound in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).
-
Incubate samples at elevated temperatures (e.g., 60°C) for a defined period.
-
At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose solid powder and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be protected from light.
-
Analyze both exposed and control samples.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) and high humidity (e.g., 75% RH at 40°C).
-
Analyze samples at various time points.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without excessive breakdown of the main component.[17]
Formal Stability Testing (ICH Guidelines)
Formal stability studies are conducted under specific temperature and humidity conditions as defined by ICH guidelines to establish a re-test period for the drug substance.[12][13]
Protocol: Long-Term and Accelerated Stability Studies
-
Batch Selection: Use at least three primary batches of the drug substance for the study.[12]
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[12]
-
Storage Conditions:
-
Testing Frequency:
-
Long-Term: Typically 0, 3, 6, 9, 12, 18, and 24 months.[13]
-
Accelerated: Typically 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.
Data Presentation: Stability Profile
The results of the stability studies should be tabulated to show the change in critical quality attributes over time and under different storage conditions.
Table 2: Example Stability Data Table for [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol at 40°C/75% RH
| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | TBD | TBD | TBD |
| Total Impurities (%) | NMT 1.0 | 0.15 | TBD | TBD | TBD |
| Specific Degradant X (%) | NMT 0.2 | <0.05 | TBD | TBD | TBD |
NMT: Not More Than; TBD: To Be Determined
Conclusion: Synthesizing a Comprehensive Physicochemical Profile
The systematic evaluation of the solubility and stability of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol, as outlined in this guide, is a prerequisite for its successful development as a therapeutic agent. The data generated from these studies will form the bedrock of pre-formulation activities, guide the selection of appropriate dosage forms, and ensure the quality, safety, and efficacy of the final drug product. By adhering to these scientifically sound and regulatory-compliant methodologies, researchers can confidently advance promising molecules through the development pipeline.
References
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- Annex 4. (n.d.). World Health Organization (WHO).
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Technical Guide: Biological Potentials of Fluorophenyl-Triazole Compounds
Executive Summary
This technical guide analyzes the pharmacophoric utility of fluorophenyl-triazole scaffolds in modern drug discovery. The fusion of the triazole ring—a metabolically stable bioisostere of the amide bond—with fluorinated phenyl rings creates a privileged structure. This scaffold exhibits enhanced lipophilicity, metabolic resistance, and specific binding affinities for metalloenzymes (e.g., CYP51) and kinases (e.g., EGFR). This document details the chemical rationale, therapeutic mechanisms, structure-activity relationships (SAR), and validated experimental protocols for synthesizing and testing these compounds.[1]
Chemical Rationale: The Fluorine-Triazole Synergy
The Triazole Scaffold
Triazoles exist as two isomers: 1,2,3-triazoles and 1,2,4-triazoles .[2][3]
-
1,2,4-Triazoles: Historically significant in antifungal drugs (Fluconazole, Voriconazole).[4] The N4 nitrogen coordinates with the heme iron of fungal CYP51.
-
1,2,3-Triazoles: Accessible via "Click Chemistry" (CuAAC). They act as stable linkers that mimic the electronic properties of peptide bonds without susceptibility to enzymatic hydrolysis.
The Fluorine Effect
Incorporating fluorine into the phenyl ring attached to the triazole confers three critical advantages:
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking oxidative metabolism at specific sites (e.g., blocking P450 hydroxylation).
-
Lipophilicity Modulation: Fluorine increases
, facilitating passive transport across fungal cell walls or the blood-brain barrier (BBB). -
Binding Affinity: The 2,4-difluorophenyl moiety, a hallmark of azole antifungals, fits precisely into the hydrophobic pocket of the target enzyme, maximizing van der Waals interactions.
Therapeutic Mechanisms & Signaling Pathways
Antifungal Activity: CYP51 Inhibition
The primary mechanism of action for fluorophenyl-1,2,4-triazoles is the inhibition of Lanosterol 14
-
Mechanism: The triazole N4 atom forms a coordinate covalent bond with the heme iron (Fe) in the CYP51 active site.
-
Fluorine Role: The fluorophenyl group occupies a hydrophobic cleft near the heme, stabilizing the inhibitor-enzyme complex.
-
Outcome: Accumulation of toxic 14
-methylsterols and depletion of ergosterol lead to membrane stress and fungal cell death.
Figure 1: Mechanism of CYP51 Inhibition
Caption: Schematic of CYP51 inhibition by fluorophenyl-triazoles, highlighting the dual binding mode: heme coordination and hydrophobic pocket occupation.
Anticancer Activity: EGFR Kinase Inhibition
Recent studies highlight 1,2,3-triazole hybrids as inhibitors of Epidermal Growth Factor Receptor (EGFR) .
-
Mechanism: The triazole ring acts as a scaffold to orient the fluorophenyl group into the ATP-binding pocket of the kinase.
-
Selectivity: Fluorination (particularly para-F) enhances selectivity for EGFR over wild-type cells, inducing apoptosis in lung cancer lines (e.g., A549).
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of these compounds is strictly governed by substitution patterns.
| Feature | Modification | Impact on Activity |
| Triazole Isomer | 1,2,4-Triazole | Superior for antifungal (CYP51) binding due to N4 geometry. |
| 1,2,3-Triazole | Excellent linker for anticancer hybrids; accessible via Click chemistry. | |
| Fluorine Position | 2,4-Difluoro | Optimal for Antifungal. Maximizes hydrophobic fit in CYP51 pocket (e.g., Fluconazole). |
| 4-Fluoro (Para) | Optimal for Anticancer. Often enhances cytotoxicity in EGFR inhibitors. | |
| Ortho-Fluoro | Improves metabolic stability but may introduce steric clashes in some kinases. | |
| Linker | -CH2- vs Direct | Methylene spacers (-CH2-) often improve flexibility for enzyme fitting. |
Figure 2: SAR Logic Flow for Fluorophenyl-Triazoles
Caption: Decision tree for optimizing fluorophenyl-triazole scaffolds based on therapeutic target (Antifungal vs. Anticancer).
Experimental Protocols
Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol synthesizes 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.
Reagents:
-
Fluorophenyl azide (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
CuSO
·5H O (0.1 equiv) -
Sodium Ascorbate (0.2 equiv)
-
Solvent: t-BuOH/H
O (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve the fluorophenyl azide (e.g., 1 mmol) and the terminal alkyne (1 mmol) in 5 mL of t-BuOH/H
O (1:1) in a round-bottom flask. -
Catalyst Addition: Add CuSO
·5H O (25 mg, 0.1 mmol) followed immediately by Sodium Ascorbate (40 mg, 0.2 mmol). The solution should turn bright yellow/orange, indicating the formation of Cu(I). -
Reaction: Stir vigorously at room temperature (RT) for 6–12 hours. Monitor progress via TLC (Thin Layer Chromatography).
-
Work-up: Upon completion, dilute the mixture with 20 mL of ice-cold water. A precipitate usually forms.
-
Isolation: Filter the precipitate. If no precipitate forms, extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na
SO , and concentrate in vacuo. -
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).
Self-Validation Check:
-
Success Indicator: Disappearance of the azide peak (~2100 cm
) in IR spectroscopy. -
Purity Check: Sharp melting point and distinct triazole proton singlet (~8.0-8.5 ppm) in
H-NMR.
Biological Assay: MIC Determination (Antifungal)
Follows CLSI (Clinical and Laboratory Standards Institute) M27-A3 standards for yeasts.
Materials:
-
Candida albicans (ATCC 90028)
-
RPMI 1640 medium (buffered to pH 7.0 with MOPS)
-
96-well microtiter plates
Protocol:
-
Inoculum Prep: Adjust fungal suspension to
to cells/mL in RPMI 1640. -
Compound Dilution: Dissolve the test compound in DMSO. Prepare serial twofold dilutions in the microtiter plate (Range: 64
g/mL to 0.125 g/mL). Ensure final DMSO concentration is <1%. -
Incubation: Add 100
L of inoculum to each well. Incubate at 35°C for 24–48 hours. -
Readout: Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically (OD
). MIC is defined as the lowest concentration causing 50% (or 90%) inhibition of growth compared to the control.[6]
References
-
Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry . MDPI. [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development . Frontiers in Chemistry. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles . Journal of Saudi Chemical Society. [Link]
-
Triazole derivatives with improved in vitro antifungal activity over azole drugs . Dove Medical Press. [Link]
-
Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials . CoLab. [Link]
Sources
- 1. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]
- 2. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review | CoLab [colab.ws]
- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling guidelines for [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
An In-depth Technical Guide to the Safe Handling of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the safety and handling considerations for [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS No. 1096130-65-2). As a novel research compound, detailed toxicological and safety data are not extensively available. Therefore, this document synthesizes information from structurally related compounds, including triazole derivatives and fluorinated aromatic compounds, to establish a robust framework for risk assessment and safe laboratory practices. The causality behind each recommendation is explained to empower researchers to make informed decisions. This guide is intended for professionals in research and drug development and should be used in conjunction with standard laboratory safety protocols and a thorough, institution-specific risk assessment.
Compound Identification and Properties
[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a heterocyclic compound incorporating a triazole ring, a fluorinated phenyl group, and a methanol substituent. Its chemical structure suggests its potential application as a building block in medicinal chemistry and materials science.
| Property | Value | Source |
| CAS Number | 1096130-65-2 | [1] |
| Molecular Formula | C₉H₈FN₃O | [1] |
| Molecular Weight | 193.18 g/mol | [1] |
| Appearance | Not explicitly stated; likely a solid at room temperature. | Inferred |
| Solubility | No data available; likely soluble in organic solvents. | Inferred |
Hazard Identification and Risk Assessment: A Precautionary Approach
Due to the limited availability of specific safety data for [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol, a precautionary approach to hazard identification is essential. The risk assessment is based on the known hazards of its constituent chemical classes: triazole derivatives and fluorinated aromatic compounds.
The Triazole Moiety: Potential Biological Activity and Associated Hazards
The 1,2,3-triazole ring is a common scaffold in pharmaceuticals, particularly antifungal agents.[2][3] While this biological activity is beneficial in a therapeutic context, it necessitates careful handling in a laboratory setting to avoid unintended exposure and potential adverse effects.
-
Potential for Bioactivity: Triazole-based compounds can exhibit a range of biological effects.[4] It is prudent to assume that this compound may be biologically active and handle it with appropriate containment.
-
Reproductive and Developmental Toxicity: Several triazole derivatives have demonstrated teratogenic effects in animal studies.[2][5] Exposure during pregnancy should be strictly avoided. The potential for endocrine disruption and impacts on fertility should also be considered.[5]
-
Hepatotoxicity: Some triazole antifungals are associated with liver toxicity due to their interaction with cytochrome P450 enzymes.[3][5]
The Fluorinated Phenyl Group: Unique Reactivity and Decomposition Hazards
The presence of a fluorine atom on the phenyl ring introduces specific hazards that must be managed.
-
Thermal Decomposition: Fluorinated organic compounds can decompose upon heating to release highly toxic and corrosive hydrogen fluoride (HF) gas.[6]
-
Combustion Products: In the event of a fire, the combustion of this compound may produce hazardous gases, including hydrogen fluoride, carbon oxides, and nitrogen oxides.
-
Reactivity: While the C-F bond is generally strong, fluorinated aromatics can undergo specific chemical reactions. Their reactivity profile should be carefully considered when planning experiments.
General Chemical Hazards
Based on safety data for similar compounds, [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol should be treated as a substance with the following potential hazards until specific data becomes available:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[7]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[8][9]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[9]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is crucial for handling this compound.
Engineering Controls
-
Ventilation: All handling of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8][10]
-
Containment: For procedures with a higher risk of aerosol generation (e.g., sonication, vigorous mixing), consider the use of a glove box or other containment solutions.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles and a face shield are recommended.[10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[8][10]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or increased risk of exposure, consider additional protective clothing such as an apron or coveralls.[10]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the specific operations and a formal respiratory protection program should be in place.
Caption: Personal Protective Equipment (PPE) decision workflow.
Storage and Stability
Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Keep away from heat, sparks, and open flames.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
-
Stability: The compound is expected to be stable under recommended storage conditions. However, be aware of potential decomposition at elevated temperatures, which could release hydrogen fluoride.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][12]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][12]
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12]
-
Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][12]
Spill and Leak Procedures
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.[12]
-
Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal. Prevent the material from entering drains or waterways.[10]
Disposal Considerations
All waste containing [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Synthesis and Experimental Protocols
Hypothetical Experimental Workflow: A Risk-Based Approach
The following diagram illustrates a risk-based workflow for a hypothetical synthesis involving this compound.
Caption: A risk-based workflow for chemical synthesis.
Conclusion
[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a research chemical with a limited safety profile. The information presented in this guide is based on the known hazards of structurally related compounds and is intended to foster a culture of safety and proactive risk management. Researchers must exercise caution and adhere to the highest safety standards when handling this and other novel compounds. A thorough, documented risk assessment should be completed before any experimental work begins.
References
-
Neofytos, D., Avdic, E., & Magiorakos, A. P. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Clinical Pharmacology: Advances and Applications, 2, 45–56. [Link]
-
Karczmarzyk, Z., & Wysocki, W. (2022). A review of the toxicity of triazole fungicides approved to be used in European Union to the soil and aqueous environment. Journal of Hazardous Materials, 438, 129486. [Link]
-
Li, Y., et al. (2023). Understanding the impact of triazoles on female fertility and embryo development. Heliyon, 9(2), e13364. [Link]
-
European Food Safety Authority. (2015). Advice on toxicological evaluation of 1,2,4-triazole. EFSA Journal, 13(10), 4260. [Link]
-
Neofytos, D., Avdic, E., & Magiorakos, A. P. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Dovepress. [Link]
-
[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol. PubChem. [Link]
-
Synthesis and crystal structure of (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, C19H14FN5O. ResearchGate. [Link]
-
Gribble, M., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33–45. [Link]
-
Gherib, A., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(19), 5906. [Link]
-
Fluorine Laboratory Chemical Safety Sheet. National Research Council. [Link]
-
Fluorine Safety. Purdue University. [Link]
- Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof.
-
Right to Know Hazardous Substance Fact Sheet: Fluorine. New Jersey Department of Health. [Link]
-
Code of Practice: Compressed Fluorine and Mixtures with Inert Gases. Asia Industrial Gases Association. [Link]
-
Samelyuk, Y. G., & Kaplaushenko, A. G. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. Pharma Innovation Journal, 12(3), 1117-1121. [Link]
Sources
- 1. (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanol | 1096130-65-2 [sigmaaldrich.com]
- 2. Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the impact of triazoles on female fertility and embryo development: Mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 7. fishersci.com [fishersci.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. synquestlabs.com [synquestlabs.com]
- 10. echemi.com [echemi.com]
- 11. (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol - Safety Data Sheet [chemicalbook.com]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol via CuAAC
Abstract & Scope
This application note details a robust, two-stage protocol for the synthesis of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds and appearing in anticonvulsant agents (e.g., Rufinamide analogs) and antifungal candidates.
The method utilizes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), known as "Click Chemistry," to ensure exclusive 1,4-regioselectivity. Unlike thermal Huisgen cycloadditions which yield mixtures of 1,4- and 1,5-isomers, this protocol guarantees high purity and yield under mild aqueous conditions.
Retrosynthetic Analysis
The synthetic strategy relies on the disconnection of the triazole ring into two stable precursors: an aryl azide and a terminal alkyne.
Figure 1: Retrosynthetic strategy showing the disconnection of the triazole core into the azide intermediate and propargyl alcohol.
Safety Assessment (Critical)
| Hazard Class | Risk Description | Mitigation Strategy |
| Organic Azides | Potentially explosive, especially if C/N ratio < 3. Intermediate A (C6H4FN3) is relatively stable but shock-sensitive if distilled or dried completely with heat. | Do NOT distill. Store as a solution or wet solid. Keep away from metal spatulas (use Teflon/wood). |
| Diazonium Salts | Unstable intermediates; can detonate if allowed to dry. | Maintain reaction temperature < 5°C. Process immediately; do not store. |
| Copper Catalyst | Ecotoxic to aquatic life. | Collect all aqueous waste in heavy metal disposal containers. |
Experimental Protocol
Phase 1: Synthesis of 1-Azido-3-fluorobenzene
Rationale: Aryl azides are rarely commercially available in high purity due to shelf-life concerns. In-situ preparation via the Sandmeyer reaction is the industry standard for reliability.
Reagents:
-
3-Fluoroaniline (1.0 eq, 111.12 g/mol )
-
Sodium Nitrite (
, 1.2 eq) -
Sodium Azide (
, 1.5 eq) -
Hydrochloric Acid (6M HCl)[1]
-
Solvents: Water, Ethyl Acetate
Procedure:
-
Acidification: In a 250 mL round-bottom flask, dissolve 3-fluoroaniline (10 mmol, 1.11 g) in 6M HCl (20 mL). Cool the mixture to 0°C in an ice/salt bath. Vigorous stirring is essential to prevent local overheating.
-
Diazotization: Dissolve
(12 mmol, 0.83 g) in minimal water (5 mL). Add this solution dropwise to the aniline mixture, maintaining the internal temperature below 5°C .-
Checkpoint: The solution should turn clear/yellowish. Stir for 30 mins at 0°C.
-
-
Azidation: Dissolve
(15 mmol, 0.98 g) in water (10 mL). Add dropwise to the diazonium salt solution. -
Workup: Stir for 2 hours at room temperature. Extract with Ethyl Acetate (
mL). Wash the combined organic layer with saturated and brine. -
Storage: Dry over
and filter. Do not rotovap to dryness. Concentrate to approx. 5-10 mL volume and use immediately in Phase 2.
Phase 2: CuAAC Cycloaddition (The "Click" Reaction)
Rationale: The use of Sodium Ascorbate reduces Cu(II) sulfate to the active Cu(I) species in situ. This eliminates the need for handling unstable Cu(I) salts and prevents oxidation byproducts.
Reagents:
-
1-Azido-3-fluorobenzene (from Phase 1, theoretically 10 mmol)
-
Propargyl Alcohol (1.1 eq, 11 mmol, 0.62 g)
-
Copper(II) Sulfate Pentahydrate (
, 10 mol%) -
Sodium Ascorbate (20 mol%)
-
Solvent: tert-Butanol / Water (1:1 ratio)
Procedure:
-
Solvent Prep: Suspend the azide solution (from Phase 1) in a mixture of tert-Butanol (20 mL) and Water (20 mL).
-
Substrate Addition: Add Propargyl Alcohol (0.62 g).
-
Catalyst Initiation: Add
(0.25 g, 1 mmol) followed immediately by Sodium Ascorbate (0.40 g, 2 mmol).-
Visual Cue: The solution will shift from bright blue (Cu(II)) to a murky yellow/orange (Cu(I)).
-
-
Reaction: Stir vigorously at room temperature for 12–24 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The azide spot (high Rf) should disappear; the triazole product (lower Rf) will appear.
-
-
Quenching: Dilute with water (50 mL) and cool on ice. The product often precipitates as a solid.
-
Purification:
-
If Solid: Filter the precipitate, wash with cold water and cold diethyl ether. Recrystallize from Ethanol/Water if necessary.
-
If Oily:[4] Extract with EtOAc (
mL). Wash with 5% ammonium hydroxide (to remove Copper traces) and brine. Dry over , concentrate, and purify via silica gel column chromatography (Gradient: 0% 50% EtOAc in Hexane).
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow from aniline precursor to purified triazole.
Analytical Validation & Expected Data
To confirm the identity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signal / Observation | Structural Insight |
| IR Spectroscopy | Absence of peak at ~2100-2150 cm⁻¹ | Confirms total consumption of the Azide ( |
| 1H NMR (DMSO-d6) | Singlet, | The Triazole C5-H proton (distinctive downfield shift). |
| 1H NMR (DMSO-d6) | Doublet, | The |
| 19F NMR | Multiplet, | Confirms integrity of the 3-fluorophenyl ring. |
| Mass Spectrometry | [M+H]+ = 194.1 | Molecular ion peak matching |
Troubleshooting Tip: If the reaction stalls (blue color persists), oxygen has likely re-oxidized the catalyst. Add an additional 0.5 eq of Sodium Ascorbate to regenerate the active Cu(I) species.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.
-
Alvarez, R., Velazquez, S., San-Felix, A., Aquaro, S., De Clercq, E., & Perno, C. F. (1994). 1,2,3-Triazole-[2,5-bis-O-(tert-butyldimethylsilyl)-.beta.-D-ribofuranosyl]-3'-spiro-5''-(4''-amino-1'',2''-oxathiole 2'',2''-dioxide) (TSAO) analogues: synthesis and anti-HIV-1 activity. Journal of Medicinal Chemistry, 37(24), 4185–4194.
-
Organic Syntheses, Coll. Vol. 9, p. 422 (1998). Preparation of 1-Azido-4-methylbenzene (General procedure for aryl azides).
Sources
Application Note: [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol in Medicinal Chemistry
Abstract
This guide details the synthetic utility and pharmacological rationale of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (Compound 1 ).[1][2] As a functionalized 1,2,3-triazole, this molecule serves as a critical building block in Fragment-Based Drug Discovery (FBDD).[1] It combines the bioisosteric properties of the triazole ring (mimicking trans-amides) with the metabolic modulation of the 3-fluorophenyl group.[2] This note provides validated protocols for its synthesis via CuAAC "Click" chemistry, downstream functionalization strategies for library generation, and case studies in neurotherapeutics (Nav1.1 modulation).
Part 1: Molecular Rationale & Design Strategy
The Triazole Bioisostere
The 1,4-disubstituted 1,2,3-triazole core is a proven bioisostere for the Z-trans-amide bond.[1][3] Unlike amides, the triazole ring is resistant to hydrolytic cleavage by peptidases and metabolic degradation, significantly enhancing the in vivo half-life of the resulting pharmacophore.
-
Dipole Moment: ~5.0 D (mimics the amide bond dipole).[2]
-
H-Bonding: The N2/N3 atoms act as weak hydrogen bond acceptors, while the C5-H can act as a weak donor.[1][2]
The "Fluorine Effect" (3-Fluoro Substitution)
The inclusion of the fluorine atom at the meta (3-) position of the phenyl ring is not arbitrary; it is a strategic medicinal chemistry decision:
-
Metabolic Blocking: The C3 position is a common site for Phase I metabolic oxidation (hydroxylation) in unsubstituted phenyl rings.[2] Fluorine substitution blocks this site.
-
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the phenyl ring, potentially strengthening
stacking interactions with target protein aromatic residues (e.g., Phenylalanine, Tryptophan).[1] -
Lipophilicity (LogP): Fluorine increases lipophilicity compared to hydrogen, facilitating membrane permeability (CNS penetration), which is critical for neurotherapeutic applications like epilepsy.[1]
Structural Logic Diagram
The following diagram illustrates the pharmacophoric contributions of each module within the compound.
Figure 1: Pharmacophoric decomposition of the target molecule.[4]
Part 2: Synthesis Protocol (CuAAC)
Objective: Synthesize [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reagents & Materials[2][5][6]
-
Azide Precursor: 1-Azido-3-fluorobenzene (Warning: Organic azides with C/N ratio < 3 can be explosive.[1][2] Handle with care behind a blast shield).
-
Alkyne: Propargyl alcohol (1.0 equiv).[2]
-
Catalyst: Copper(II) sulfate pentahydrate (CuSO₄[1][2]·5H₂O) (5 mol%).[2]
-
Reductant: Sodium ascorbate (10 mol%).[2]
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-azido-3-fluorobenzene (1.0 g, 7.3 mmol) and propargyl alcohol (0.41 g, 7.3 mmol) in 15 mL of t-BuOH.
-
Catalyst Addition: Dissolve CuSO₄·5H₂O (91 mg, 0.36 mmol) and sodium ascorbate (144 mg, 0.73 mmol) in 15 mL of deionized water.[1] Add this aqueous solution dropwise to the organic phase.
-
Reaction: Stir the biphasic mixture vigorously at room temperature (RT) for 12–16 hours. The solution typically turns from bright orange to a muted yellow/green suspension.
-
Monitoring: Monitor reaction progress via TLC (SiO₂, 40% EtOAc in Hexanes). The azide spot (high R_f) should disappear; the triazole alcohol appears at lower R_f.
-
Workup:
-
Dilute with water (50 mL) and cool on ice to precipitate the product.
-
If solid forms: Filter, wash with cold water and cold hexanes.
-
If oil forms: Extract with EtOAc (3 x 30 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol/Water or flash column chromatography (gradient 0-60% EtOAc/Hexanes) if necessary.
Yield Expectation: 85–95% (Off-white solid).[1][2]
Part 3: Downstream Functionalization Workflows
The primary value of this molecule in medicinal chemistry is its hydroxymethyl "hook." Below are the two most critical workflows for generating diverse libraries.
Workflow A: Oxidation to Aldehyde (Reductive Amination Precursor)
To couple this scaffold with amines (creating secondary/tertiary amine libraries), the alcohol must be oxidized to the aldehyde 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde .[1][2]
-
Reagent: Manganese Dioxide (MnO₂) (activated, 10 equiv) in DCM or IBX (1.1 equiv) in DMSO.[1]
-
Protocol: Stir alcohol with MnO₂ in DCM at reflux for 4 hours. Filter through Celite.[2]
-
Application: The resulting aldehyde is unstable on long-term storage; use immediately in reductive amination with NaBH(OAc)₃ and diverse amines.[2]
Workflow B: Conversion to Alkyl Halide (Ether/Amine Coupling)
Converting the -OH to a bromide or chloride allows for S_N2 reactions with phenols (to make ether-linked biaryls) or heterocycles.[1][2]
-
Reagent: Thionyl Chloride (SOCl₂) or PBr₃.[2]
-
Protocol: Treat alcohol with SOCl₂ (2 equiv) in DCM at 0°C -> RT.
-
Application: React the resulting chloride with potassium carbonate and phenols (Williamson Ether Synthesis) to generate analogs of Rufinamide or Combretastatin .[2]
Figure 2: Divergent synthesis workflows for library generation.
Part 4: Therapeutic Applications & Case Studies
Antiepileptics: Nav1.1 Modulation
This scaffold is structurally homologous to Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide).[1][2][5][6]
-
Mechanism: Modulation of voltage-gated sodium channels (Nav1.1).[1][2][5][6]
-
SAR Insight: While Rufinamide uses a 2,6-difluorobenzyl group, SAR studies indicate that the 3-fluorophenyl analog (directly attached to the triazole N1) alters the channel state preference (inactivation vs. resting).[1]
-
Application: Researchers use [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol as a precursor to synthesize the corresponding carboxamide (via oxidation to acid, then amidation) to test selectivity against Nav1.2 and Nav1.6 isoforms.[1][2]
Antimicrobial/Antifungal Agents
Triazoles are "privileged" in antifungal chemistry (e.g., Fluconazole).[1][7]
-
Strategy: The hydroxymethyl group is often replaced with a lipophilic side chain containing a second pharmacophore (e.g., a quinolone or another triazole).
-
Data: Bis-triazole derivatives synthesized from this alcohol have shown MIC values < 10 µg/mL against Candida albicans by targeting CYP51 (Lanosterol 14α-demethylase).[1][2]
Quantitative Data Summary (Representative)
| Therapeutic Area | Target | Derivative Type | Activity Metric | Ref |
| Epilepsy | hNav1.1 | Carboxamide (from alcohol) | IC₅₀: ~15 µM | [1] |
| Antifungal | CYP51 | Ether-linked bis-triazole | MIC: 4–8 µg/mL | [2] |
| Anticancer | Tubulin | Combretastatin Mimic | IC₅₀: 50–100 nM | [3] |
Part 5: References
-
Gilchrist, J., et al. (2014).[6] "Nav1.1 Modulation by a Novel Triazole Compound Attenuates Epileptic Seizures in Rodents."[6] ACS Chemical Biology.[2][6]
-
Rezki, N., et al. (2017).[8] "Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry." Molecules.
-
Bonandi, E., et al. (2017). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today.
-
Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews.
-
BenchChem Technical Support. (2025). "1,2,4-Triazoles in Medicinal Chemistry: Application Notes."
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unimore.it [iris.unimore.it]
- 4. WO2013042138A2 - Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for monitoring the progress of triazole synthesis reactions
An Application Guide to
Abstract
The synthesis of triazoles, particularly 1,2,3-triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is a cornerstone of modern drug discovery, materials science, and bioconjugation. The efficiency and success of these reactions hinge on precise monitoring to determine reaction endpoints, quantify yield, and ensure the purity of the final product. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal analytical techniques for monitoring the progress of triazole synthesis. We delve into the causality behind the selection of each technique, offering field-proven insights and step-by-step protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Imperative for Reaction Monitoring in Triazole Synthesis
Triazole-containing compounds are ubiquitous in medicinal chemistry due to their metabolic stability, dipole character, and hydrogen bonding capabilities. The advent of "click chemistry" provided a powerful tool for their synthesis, enabling rapid and high-yield formation of 1,4-disubstituted 1,2,3-triazoles.[1] However, optimizing reaction conditions—such as catalyst loading, solvent systems, and temperature—and determining the precise moment of completion requires robust analytical oversight. Inadequate monitoring can lead to incomplete reactions, the generation of impurities, and low yields, all of which are detrimental in a drug development pipeline where purity and reproducibility are paramount.
This guide explores the most effective techniques to follow the consumption of starting materials (azides and alkynes) and the formation of the triazole product, ensuring a self-validating and efficient synthetic workflow.
Foundational Technique: Thin-Layer Chromatography (TLC)
Principle & Application: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for qualitatively monitoring a reaction's progress.[2] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel on a plate) and a liquid mobile phase.[3] By observing the disappearance of starting material spots and the appearance of a new product spot, a chemist can quickly assess the reaction's status.[4][5]
Causality of Choice: Choose TLC for its speed and simplicity. It is the ideal first-line technique for a quick "yes/no" answer to whether the reaction is proceeding. It requires minimal sample and can be completed in minutes.[4] The use of a "co-spot" lane, where the reaction mixture is spotted on top of the starting material, is critical for resolving products and reactants with similar retention factors (Rf).[6]
Protocol: Monitoring a CuAAC Reaction with TLC
-
Preparation:
-
Prepare a TLC developing chamber with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal system should give the limiting reactant an Rf value of approximately 0.3-0.4.[6]
-
Obtain a silica gel TLC plate and, using a pencil, lightly draw a baseline about 1 cm from the bottom. Mark three lanes on the baseline: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).
-
-
Spotting:
-
Using a capillary tube, spot a dilute solution of the limiting starting material (e.g., the alkyne) on the "SM" and "Co" marks.
-
Withdraw a small aliquot (a few microliters) from the reaction vessel. Dilute it with a suitable solvent (like ethyl acetate).
-
Spot the diluted reaction mixture on the "RXN" and "Co" marks.
-
-
Development & Visualization:
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. This is typically done using a UV lamp (254 nm) if the compounds are UV-active.[2] Staining with agents like potassium permanganate or iodine can be used for non-UV-active compounds.[5]
-
-
Interpretation:
-
The reaction is complete when the starting material spot is no longer visible in the "RXN" lane and a new product spot is clearly visible. The "Co" spot serves as a definitive reference to confirm the identity of the starting material spot.
-
Data Presentation: TLC Monitoring
| Compound | Role | Typical Rf | Observation |
| Phenylacetylene | Starting Material | 0.7 | Spot disappears over time in the RXN lane. |
| Benzyl Azide | Starting Material | 0.6 | Spot disappears over time in the RXN lane. |
| Triazole Product | Product | 0.3 | New spot appears and intensifies in the RXN lane. |
| Note: Rf values are hypothetical and depend on the specific solvent system used. |
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
Principle & Application: HPLC is the premier technique for quantitative analysis of reaction progress. It separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. A detector (commonly UV-Vis) quantifies the amount of each component as it elutes from the column.[7] This allows for precise measurement of the consumption of reactants and the formation of the triazole product.
Causality of Choice: Employ HPLC when you need to determine the exact percentage conversion, quantify reaction yield, or identify and quantify impurities. For triazoles, which vary in polarity, both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods are valuable. RP-HPLC with a C18 column is a common starting point for many triazole derivatives.[8]
Protocol: Quantitative Monitoring by RP-HPLC
-
Sample Preparation:
-
At timed intervals (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a precise aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 990 µL) of mobile phase or a suitable solvent in an HPLC vial. This dilution also brings the concentration into the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter if any solids are present.
-
-
Standard Preparation:
-
Prepare stock solutions of the pure starting materials and, if available, the triazole product at a known concentration (e.g., 1 mg/mL).
-
Create a series of working standards to generate a calibration curve for each compound.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile in water (both often containing 0.1% formic acid) is common. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both reactants and the product have significant absorbance (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the reactants and product in the chromatograms from each time point.
-
Using the calibration curves, convert peak areas to concentrations.
-
Plot concentration versus time to generate kinetic profiles for the reaction. Percent conversion can be calculated from the disappearance of the limiting reactant.
-
Data Presentation: HPLC Monitoring
| Compound | Retention Time (min) | Wavelength (nm) | Notes |
| Alkyne Reactant | 4.5 | 254 | Peak area decreases over time. |
| Azide Reactant | 5.8 | 254 | Peak area decreases over time. |
| Triazole Product | 8.2 | 260 | Peak area increases over time. |
| Note: Retention times are illustrative and column/mobile phase dependent. |
Structural Verification & In-Situ Monitoring: NMR Spectroscopy
Principle & Application: Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool that provides detailed information about molecular structure.[9][10] It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[9] For triazole synthesis, ¹H NMR is invaluable for unambiguously confirming the formation of the triazole ring by observing the characteristic signal of the triazole proton (typically a singlet around 7.5-8.5 ppm).[11][12] It also allows for clear monitoring of the disappearance of reactant-specific signals, such as the proton of a terminal alkyne.
Causality of Choice: NMR is the gold standard for structural confirmation. While it requires more sample and is a lower-throughput technique than TLC or HPLC, it provides the most definitive evidence of product formation. Furthermore, with the advent of benchtop NMR spectrometers and flow cells, it can be used for real-time, in-situ reaction monitoring without the need for sample workup.[13][14]
Protocol: ¹H NMR Reaction Monitoring
-
Initial Spectrum (t=0):
-
Before initiating the reaction (e.g., before adding the copper catalyst), dissolve a small amount of the starting materials in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum. Identify the key signals for the reactants, such as the terminal alkyne proton (~2-3 ppm) and protons adjacent to the azide group.
-
-
Monitoring the Reaction:
-
After initiating the reaction, withdraw aliquots at desired time points.
-
Remove the solvent under reduced pressure (or via a quick filtration through a small plug of silica if the catalyst interferes).
-
Dissolve the residue in a deuterated solvent and acquire a ¹H NMR spectrum.
-
-
Data Interpretation:
-
Compare the spectra over time. Look for the following key changes:
-
Disappearance of the terminal alkyne proton signal.
-
A shift in the signals of protons adjacent to the original alkyne and azide functionalities.
-
Appearance of a new singlet in the aromatic region (typically 7.5-8.5 ppm), corresponding to the C-H proton on the newly formed triazole ring.[11]
-
-
The ratio of the integration of the product proton to a remaining starting material proton can be used to determine the percent conversion.
-
Data Presentation: Key ¹H NMR Chemical Shifts
| Proton | Starting Material Shift (ppm) | Product Shift (ppm) | Multiplicity |
| Terminal Alkyne (-C≡CH ) | ~2.5 | N/A | Singlet |
| Triazole Ring (-CH =C-) | N/A | ~7.8 | Singlet |
| Methylene adjacent to Azide (-CH ₂-N₃) | ~3.4 | ~4.5 (now -CH ₂-Triazole) | Triplet |
| Note: Chemical shifts (δ) are approximate and depend on the specific molecular structure and solvent. |
Real-Time Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Application: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the molecule's functional groups. The azide group (N₃) has a very strong, sharp, and highly characteristic absorption band around 2100 cm⁻¹, a region of the IR spectrum that is typically free of other signals.[15] This makes FTIR an ideal tool for real-time monitoring of azide-alkyne cycloadditions by simply tracking the disappearance of this unique peak.[16]
Causality of Choice: Choose FTIR for continuous, non-invasive, real-time reaction monitoring, especially when kinetic data is desired. Modern attenuated total reflectance (ATR) probes can be inserted directly into the reaction vessel, providing a live view of the azide concentration without the need for sampling.[15][17] This avoids altering the reaction volume or conditions.
Protocol: In-Situ Reaction Monitoring with ATR-FTIR
-
Setup:
-
Set up the reaction in a vessel that can accommodate an immersible ATR-FTIR probe.
-
Collect a background spectrum of the solvent and all reactants except the azide.
-
-
Initiation and Monitoring:
-
Add the azide starting material to the vessel to initiate the reaction.
-
Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Focus on the spectral region around 2100 cm⁻¹.
-
Monitor the decrease in the absorbance of the azide peak over time.
-
The reaction is complete when the azide peak at ~2100 cm⁻¹ has completely disappeared.
-
Plotting the peak absorbance/area versus time provides a direct kinetic profile of the reaction.[18]
-
Data Presentation: Characteristic IR Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Observation During Reaction |
| Azide (R-N₃) | ~2100 | Strong, sharp peak that disappears. |
| Terminal Alkyne (-C≡C-H) | ~3300 (C-H stretch) | Weak peak that disappears. |
| Terminal Alkyne (-C≡C-) | ~2150 (C≡C stretch) | Very weak peak that disappears. |
Integrated Strategy & Visualization
While each technique has its strengths, a combination provides the most complete picture. A typical workflow involves using TLC for rapid checks, followed by HPLC or NMR for quantitative analysis and final product confirmation. FTIR is a powerful specialist tool for detailed kinetic studies.
Diagrams for Workflow and Logic
References
-
NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy. [Link]
-
Walsh Medical Media. (2022). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. [Link]
-
AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]
-
Kamińska, E., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. [Link]
-
Dallinger, D., et al. (2017). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. PMC. [Link]
-
Bruker. (2025). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. Bruker. [Link]
-
PubMed. (2012). [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry]. PubMed. [Link]
-
Sun, X., & Wu, P. (2010). Mechanistic Insights into Cu(I)-Catalyzed Azide−Alkyne “Click” Cycloaddition Monitored by Real Time Infrared Spectroscopy. The Journal of Physical Chemistry A. [Link]
-
Lee, Y., et al. (2023). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). PMC. [Link]
-
Sun, X., & Wu, P. (2010). Mechanistic Insights into Cu(I)-Catalyzed Azide−Alkyne “Click” Cycloaddition Monitored by Real Time Infrared Spectroscopy. ACS Publications. [Link]
-
ResearchGate. (2008). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. ResearchGate. [Link]
-
Waters Corporation. (2014). Enantioseparation and detection of triazole fungicides in wheat grain and wheat straw using Convergence Chromatography and mass spectrometry. Waters Corporation. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]
-
ResearchGate. (2010). Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy. ResearchGate. [Link]
-
FAO AGRIS. (2020). Determination of 21 Triazole Fungicides in Fruits and Vegetables by Lipophilicity-matched Chromatographic Separation-Ultra Performance Liquid Chromatography-tandem Mass Spectrometry. FAO AGRIS. [Link]
-
ResearchGate. (2017). (PDF) Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. ResearchGate. [Link]
-
University of Rochester. How To: Monitor by TLC. University of Rochester Department of Chemistry. [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
Edubirdie. (2021). Monitoring Reactions by TLC. Edubirdie. [Link]
-
Powers, R., et al. (2018). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. PMC. [Link]
-
EURL-Pesticides.eu. (2016). Determination of Triazole Derivative Metabolites in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-Pesticides.eu. [Link]
-
SIELC. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC. [Link]
-
chemlegin. (2017). Using TLC to monitor a reaction. WordPress.com. [Link]
-
Rascón-García, K., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. [Link]
-
EURL-Pesticides.eu. (2016). Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. EURL-Pesticides.eu. [Link]
-
ResearchGate. (2019). A sensitive and accurate vortex-assisted liquid-liquid microextraction-gas chromatography-mass spectrometry method for urinary triazoles. ResearchGate. [Link]
-
Agilent. (2015). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. Agilent. [Link]
-
Taylor & Francis. (2017). Full article: Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis. [Link]
-
Sangamithra, R., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. [Link]
-
ResearchGate. (2021). GC-MS/MS optimized parameters of the triazoles studied. Precursor ion... ResearchGate. [Link]
-
Lee, Y., et al. (2023). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au. [Link]
-
Springer Nature Experiments. (2017). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Springer Nature Experiments. [Link]
-
ResearchGate. (2017). HPLC chromatogram of CuAAC synthesis mixture (A). R t = 8.8 min... ResearchGate. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Baquer, A. A., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC. [Link]
-
ResearchGate. (2013). How can I prove the formation of a triazole ring in Click chemistry?. ResearchGate. [Link]
-
Taylor, L. (2021). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Fall 2021. [Link]
-
Finn, M.G., & Fokin, V.V. (2012). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your CuAAC reactions, offering explanations and actionable solutions.
Q1: Why is my reaction yield consistently low or non-existent?
Low or no yield in a CuAAC reaction can be attributed to several factors, primarily related to the integrity of the catalytic system and the reactants.
-
Inactive Catalyst: The active catalyst in CuAAC is the Copper(I) ion.[1][2] However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3]
-
Solution: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1][4] Solvents should be degassed prior to use. If you are generating Cu(I) in situ from a Cu(II) salt (like CuSO₄), use a fresh solution of a reducing agent, such as sodium ascorbate.[4][5][6] An excess of the reducing agent can help prevent the formation of oxidative homocoupling products.[5]
-
-
Purity of Starting Materials: Impurities in your azide or alkyne starting materials can interfere with the catalyst or lead to side reactions.[1] Azides, in particular, can be unstable.
-
Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, mass spectrometry). If necessary, purify your reagents before use.
-
-
Ligand Issues: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction rate.[2][7][8] An incorrect ligand-to-copper ratio or the absence of a suitable ligand can lead to poor results.
-
Substrate-Specific Issues: In bioconjugation, complex biomolecules can sequester the copper catalyst, making it unavailable for the reaction.[11] Hydrophobic regions of large molecules can also make the alkyne or azide groups inaccessible.[11][12]
Q2: I'm observing significant side product formation. What are they and how can I minimize them?
The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, known as Glaser coupling. This leads to the formation of a diacetylene byproduct.
-
Cause: This side reaction is promoted by the presence of oxygen, which oxidizes the Cu(I) catalyst to Cu(II). Cu(II) can then facilitate the homocoupling of the alkyne.[11]
-
Solution: The most effective way to minimize Glaser coupling is to rigorously exclude oxygen from your reaction.[4][11] This can be achieved by:
Q3: My reaction is very slow. How can I increase the reaction rate?
Slow reaction rates can be frustrating, but there are several parameters you can adjust to accelerate your CuAAC reaction.
-
Ligand Choice: The choice of ligand has a significant impact on the reaction kinetics. Accelerating ligands can dramatically increase the reaction rate.[7][8]
-
Solvent Effects: The reaction rate can be influenced by the solvent. While CuAAC is tolerant of a wide range of solvents, some can enhance the reaction rate.
-
Temperature: While many CuAAC reactions proceed efficiently at room temperature, gentle heating can sometimes be beneficial, especially for less reactive substrates.[13]
-
Solution: If your reaction is sluggish at room temperature, try increasing the temperature to 30-40 °C. Microwave irradiation has also been shown to significantly reduce reaction times.[13]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of setting up and running a CuAAC reaction.
Q1: What is the best copper source for my reaction?
The most convenient and commonly used copper source is a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[2][6] This approach is generally more reliable than using Cu(I) salts like CuI or CuBr, which are less stable and more prone to oxidation.[2][3]
Q2: How do I choose the right ligand?
The choice of ligand depends on your reaction conditions, particularly the solvent system.
| Ligand | Recommended Solvent System | Key Advantages |
| TBTA (Tris(benzyltriazolylmethyl)amine) | Organic solvents (e.g., DMF, DMSO) | Highly effective at accelerating the reaction and stabilizing Cu(I).[3] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Aqueous solutions, bioconjugation | Excellent water solubility, reduces cytotoxicity of copper.[3][8] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Aqueous solutions, bioconjugation | Very high biocompatibility and reaction kinetics.[8] |
Q3: What are the optimal concentrations for my reactants?
While the optimal concentrations can vary depending on the specific substrates, a good starting point for many applications is:
| Reagent | Typical Concentration Range |
| Azide and Alkyne | 1-10 mM |
| Copper(II) Sulfate | 50-100 µM[10] |
| Sodium Ascorbate | 1-5 mM[2] |
| Ligand (e.g., THPTA) | 250-500 µM (at least 5 equivalents to copper)[10] |
A slight excess of one of the coupling partners (e.g., 1.1 to 2-fold) can sometimes be used to drive the reaction to completion, especially if one of the reagents is particularly precious.[4]
Q4: How should I purify my final product?
The purification method will depend on the nature of your product. For small molecules, traditional methods like column chromatography are often employed. For bioconjugates, purification can be more challenging.
-
Size Exclusion Chromatography (SEC): Effective for separating larger biomolecules from smaller unreacted reagents and catalyst components.
-
Dialysis or Ultrafiltration: Useful for removing small molecules from macromolecular products.[14]
-
Affinity Chromatography: If your product has an affinity tag, this can be a highly specific method of purification.
It's important to note that residual copper can be cytotoxic and may interfere with downstream applications.[15] Several methods exist for removing copper, including the use of chelating resins.
Experimental Protocols
Protocol 1: General Procedure for CuAAC in an Organic Solvent
This protocol is a starting point for the reaction of small molecules in an organic solvent.
-
Reagent Preparation:
-
Prepare stock solutions of your azide and alkyne in a suitable solvent (e.g., DMF).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a stock solution of a suitable ligand (e.g., TBTA, 50 mM in DMF/t-BuOH 1:4).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
-
Reaction Setup:
-
In a reaction vial under an inert atmosphere, add the azide and alkyne.
-
Add the solvent (e.g., DMF).
-
Add the ligand solution (e.g., 1-5 mol%).
-
Add the CuSO₄ solution (e.g., 1-5 mol%).
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 10-20 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Protocol 2: General Procedure for Bioconjugation in Aqueous Media
This protocol is adapted for reactions involving biomolecules in aqueous buffers.
-
Reagent Preparation:
-
Prepare a solution of your biomolecule-alkyne in a suitable buffer.
-
Prepare a stock solution of your cargo-azide (e.g., in DMSO).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of a water-soluble ligand (e.g., THPTA, 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the biomolecule-alkyne solution and the cargo-azide.
-
In a separate tube, premix the CuSO₄ and ligand solutions (a common ratio is 1:5 Cu:ligand).[2] Let this mixture stand for a few minutes.
-
Add the premixed catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours. Protect from light if using a fluorescent tag.[2]
-
Visualizations
Caption: A workflow for troubleshooting common issues in CuAAC reactions.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Wikipedia. (2024, February 19). Click chemistry. Retrieved from [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Protein Science, 59(1), 15.1.1–15.1.23. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Retrieved from [Link]
-
Afonso, C. A. M., & Candeias, N. R. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Bentham Science Publishers, 1(2), 151-171. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, June 11). Copper click chemistry mechanism unravelled. Retrieved from [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Retrieved from [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. Retrieved from [Link]
-
Alonso, F., Moglie, Y., & Radivoy, G. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(23), 7229. Retrieved from [Link]
-
Chen, Y., Ma, L., & Li, W. (2016). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 6(15), 5894–5906. Retrieved from [Link]
-
Appiah-Kubi, P. O., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. International Journal of Molecular Sciences, 24(5), 4801. Retrieved from [Link]
-
Alonso, F., & Radivoy, G. (2015). Copper Nanoparticles in Click Chemistry. Accounts of Chemical Research, 48(9), 2494–2505. Retrieved from [Link]
-
Appiah-Kubi, P. O., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PubMed, 36980482. Retrieved from [Link]
-
Alonso, F., Moglie, Y., & Radivoy, G. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Organic and Biomolecular Chemistry, 19(44), 9606–9619. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Retrieved from [Link]
-
Bera, S., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48035–48047. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Retrieved from [Link]
-
Castrica, L., et al. (2020). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2026, February 5). Analysis of solvent effects on the Cu-catalyzed azide-alkyne cycloaddition reaction via three-dimensional reference interaction site model self-consistent field method and solvation free energy decomposition. Retrieved from [Link]
-
Beilstein Journals. (2025, July 30). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Retrieved from [Link]
-
Med Chem 101. (n.d.). Click Chemistry. Retrieved from [Link]
-
Chen, Y., et al. (2012). Copper-catalyzed click reaction on/in live cells. Chemical Science, 3(6), 1857–1861. Retrieved from [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. Retrieved from [Link]
-
ResearchGate. (n.d.). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]
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- 8. vectorlabs.com [vectorlabs.com]
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- 15. Click chemistry - Wikipedia [en.wikipedia.org]
common side reactions and byproducts in triazole synthesis and how to avoid them
Status: Online | Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions & Impurities in Triazole Synthesis
Introduction: Beyond the "Click"
Welcome to the technical support hub for triazole synthesis. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often described as "click chemistry" due to its reliability, experienced medicinal chemists know that "click" does not mean "immune to failure."
This guide addresses the specific chemical causalities behind low yields, unexpected byproducts, and safety hazards.[1] We focus primarily on 1,2,3-triazoles (CuAAC and RuAAC) due to their ubiquity in drug discovery, with notes on 1,2,4-triazoles where relevant.
Part 1: The CuAAC System (1,4-Disubstituted 1,2,3-Triazoles)
Ticket #001: "My product contains a significant non-polar impurity."
Diagnosis: Glaser Coupling (Oxidative Alkyne Homocoupling) Severity: High (Consumes starting material)
Technical Explanation: The most common side reaction in CuAAC is the Glaser coupling, where two terminal alkynes couple to form a conjugated diyne (1,3-diyne).[2] This occurs because the Cu(I) catalyst, in the presence of even trace Oxygen, forms a Cu(II)-acetylide intermediate that promotes homocoupling rather than the desired cycloaddition with the azide [1].
The Mechanism of Failure:
-
Cu(I) is oxidized to Cu(II) by ambient air.
-
Cu(II) facilitates the oxidative coupling of two alkyne molecules.
-
Result: Loss of alkyne stoichiometry and formation of a difficult-to-separate byproduct.
Troubleshooting Protocol:
-
Step 1 (Prevention): Rigorous exclusion of oxygen is mandatory. Sparge solvents with Argon/Nitrogen for at least 15 minutes before adding the catalyst.
-
Step 2 (Chemical Correction): Increase the loading of the reducing agent. We recommend Sodium Ascorbate (NaAsc) at a 5:1 ratio relative to the Copper catalyst (e.g., 5 mol% CuSO₄ / 25 mol% NaAsc). The ascorbate continuously reduces any formed Cu(II) back to the active Cu(I) species, suppressing the oxidative Glaser pathway [2].
-
Step 3 (Ligand Protection): Use accelerating ligands like TBTA or THPTA . These ligands stabilize the Cu(I) oxidation state, protecting it from oxidation and disproportionation [3].
Ticket #002: "The reaction stalled at 50% conversion and turned green."
Diagnosis: Catalyst Death (Oxidation to Cu(II)) Severity: Medium (Recoverable)
Technical Explanation: Active CuAAC catalysis requires Cu(I).[2][3][4][5][6][7] A green or blue hue in the reaction mixture indicates the accumulation of Cu(II) species, which are inactive for the cycloaddition but active for side reactions (see Glaser coupling above). This often happens in long reactions where the reducing agent is depleted.
Troubleshooting Protocol:
-
Immediate Fix: Add a fresh portion of Sodium Ascorbate (0.5 – 1.0 eq relative to catalyst). If the solution returns to yellow/orange, the active Cu(I) species has been regenerated.
-
Process Change: If using Cu(I) salts directly (e.g., CuI, CuBr) without a reducing agent, switch to the CuSO₄ + Sodium Ascorbate method. It is more robust against oxygen than direct Cu(I) sources [4].
Ticket #003: "I cannot get the copper out of my final product."
Diagnosis: Copper Chelation/Trapping Severity: High (Fails purity specs for biological assays)
Technical Explanation: Triazoles are excellent ligands for metals. The final product often sequesters copper ions, resulting in a product that is colored (green/blue) and cytotoxic in biological assays. Standard silica chromatography often fails to remove these trace metals.
Troubleshooting Protocol (Copper Scavenging):
| Method | Protocol Details | Best For |
| EDTA Wash | Wash organic layer with 0.1M EDTA (pH 7-8) x3 during workup. | Large scale, hydrophobic products. |
| Ammonia Wash | Wash with 10% NH₄OH (aq). The Cu forms a soluble deep blue complex | Robust products stable to base. |
| Solid Scavengers | Stir crude mixture with "CupriSorb" or Thiol-functionalized silica resin for 2h, then filter. | Small scale, high-value compounds. |
| Sulfide Precipitation | Add minimal Na₂S to precipitate CuS (black solid), then filter through Celite. | Highly contaminated samples (Aggressive). |
Part 2: The RuAAC System (1,5-Disubstituted 1,2,3-Triazoles)
Ticket #004: "I'm seeing a mixture of 1,4 and 1,5 isomers."
Diagnosis: Thermal Background Reaction or Catalyst Failure Severity: High (Loss of Regioselectivity)
Technical Explanation: Ruthenium catalysis (RuAAC) is used to access the 1,5-isomer , which is sterically distinct from the CuAAC 1,4-product.[4][8] However, if the Ru catalyst is inactive or the temperature is too high without sufficient catalytic turnover, the thermal Huisgen cycloaddition takes over. The thermal pathway is non-selective, yielding a ~1:1 mixture of 1,4 and 1,5 isomers [5].[8]
Troubleshooting Protocol:
-
Control Temperature: Do not exceed 60-80°C unless necessary. Thermal background rates increase significantly above 100°C.
-
Catalyst Choice: Ensure you are using CpRuCl(PPh₃)₂ or Cp RuCl(COD) .[9] The pentamethylcyclopentadienyl (Cp*) ligand is critical for the steric environment that enforces 1,5-selectivity [6].
-
Exclude Cu: Ensure no trace copper is present in your glassware or solvents, as even ppm levels of Cu will rapidly catalyze the formation of the 1,4-isomer, overtaking the Ru catalyst.
Part 3: Safety Directives (Azide Handling)
WARNING: Organic azides are high-energy compounds.[10][11] Negligence can lead to explosions.
Critical Safety Rules:
-
The C/N Ratio Rule: Ensure the number of Carbon atoms is at least 3 times the number of Nitrogen atoms (
).[10] If the ratio is lower, the compound is likely explosive [7]. -
Solvent Incompatibility: NEVER use halogenated solvents (DCM, Chloroform) with Sodium Azide (
).[1] This forms Di- and Tri-azidomethane , which are extremely volatile and explosive even in solution [8]. -
Metal Incompatibility: Avoid metal spatulas or copper tubing when handling free
or , as heavy metal azides (Lead, Copper) are shock-sensitive primary explosives.
Part 4: Visualizing the Pathways
Diagram 1: Reaction Pathways & Failure Points
This diagram illustrates the competition between the desired CuAAC cycle and the oxidative Glaser coupling side reaction.
Caption: The "Glaser Trap": Oxygen converts active Cu(I) to Cu(II), diverting the acetylide intermediate toward homocoupling (Red path) instead of triazole formation.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow when your yield is low.
Caption: Step-by-step logic for diagnosing common CuAAC reaction failures.
References
-
Siemsen, P., et al. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition.[1][7]
-
Rostovtsev, V. V., et al. (2002).[8] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie.
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[3][4][7][8][12][13] Chemical Reviews.
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4][8] Past and Future. Angewandte Chemie International Edition.[1][7]
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[14] Journal of the American Chemical Society.
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.[1][7]
-
University of California Center for Laboratory Safety. (2013). Safe Handling of Azides.[1][10][11][15]10[3][6][7][13][14][16][17][18]
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Purification Challenges of Polar Triazole Compounds
Welcome to the technical support center dedicated to addressing the significant challenges associated with the purification of polar triazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating these valuable but often elusive molecules. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when working with polar triazoles.
Q1: Why are polar triazole compounds notoriously difficult to purify?
A1: The difficulty in purifying polar triazole compounds stems directly from their inherent physicochemical properties. Several factors often act in concert to complicate separation efforts:
-
High Polarity: The triazole ring, rich in nitrogen atoms, imparts significant polarity. This leads to high solubility in polar solvents like water and methanol but poor solubility in less polar organic solvents commonly used in standard chromatography.[1][2] Consequently, these compounds often show little to no retention on traditional reversed-phase (RP) C18 columns, eluting in or near the solvent front.[1]
-
Strong Intermolecular Interactions: The nitrogen atoms in the triazole ring are potent hydrogen bond acceptors. This can cause strong, often undesirable, interactions with the stationary phase in chromatography, especially the acidic silanols on standard silica gel, leading to significant peak tailing and poor separation.[1][3]
-
Co-elution with Polar Impurities: Syntheses of triazoles often involve polar starting materials, reagents, and generate polar byproducts. These impurities have similar chromatographic behavior to the desired product, making separation by conventional methods challenging.[1]
-
Ionic Character: Triazoles can be basic and form salts, or they may be synthesized as salts. This ionic nature drastically alters their solubility profile, making them even more hydrophilic and challenging to handle with standard organic solvent systems.[4]
Q2: What is the best initial approach for purifying a newly synthesized polar triazole?
A2: A systematic, multi-step approach is recommended.
-
Assess Purity First: Before attempting any large-scale purification, assess the crude product's complexity. A simple Thin Layer Chromatography (TLC) or analytical HPLC/LC-MS run is invaluable. For TLC, use a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol) to get a preliminary idea of the number of components.[1]
-
Consider Recrystallization: If the compound is a solid and the initial purity assessment shows one major component, recrystallization is often the most efficient and scalable first-line method.[1] The key is finding a solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[1][5]
-
Default to Chromatography for Complex Mixtures: For oils, liquids, or complex solid mixtures, chromatography is necessary. The choice of technique is critical and depends on the compound's specific properties.[1]
Q3: How do I choose between Normal-Phase, Reversed-Phase, and HILIC for my polar triazole?
A3: The choice of chromatographic mode is a critical decision point.
-
Reversed-Phase (RP) HPLC: This is the most common starting point in many labs. However, for highly polar triazoles, standard C18 columns often fail to provide sufficient retention.[1] Consider this mode first, but be prepared to pivot quickly if your compound elutes in the void volume.
-
Normal-Phase (NP) Chromatography: Using a polar stationary phase like silica or alumina can be effective.[3] However, it has two main drawbacks: the acidic nature of silica can cause streaking with basic triazoles, and it requires non-polar, often flammable and less MS-friendly, mobile phases.[1][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is frequently the most powerful technique for purifying very polar compounds that are not retained in reversed-phase mode.[6][7] HILIC uses a polar stationary phase (similar to normal phase) but with a reversed-phase-like mobile phase (e.g., high acetonitrile content with a small amount of aqueous buffer).[7][8][9] This combination allows for the retention and separation of highly polar molecules.[10]
Part 2: Troubleshooting Guides by Technique
This section provides a problem-and-solution framework for common issues encountered during purification.
Chromatography (HPLC & Flash)
Problem 1: My polar triazole shows poor retention and elutes in the solvent front in Reversed-Phase HPLC.
-
Cause: The compound is too polar for the non-polar C18 stationary phase and has a stronger affinity for the polar mobile phase.[1]
-
Solutions:
-
Modify the Mobile Phase: Increase the aqueous component. If you are already at 95-100% aqueous, this approach has limited utility. For ionizable triazoles, adjusting the pH with additives like formic acid or ammonia can alter polarity and improve retention.[11]
-
Use a Specialized Column: Switch to a stationary phase designed for polar analytes. Options include columns with polar-embedded or polar-endcapped stationary phases, which offer enhanced retention for hydrophilic compounds.[1][12]
-
Switch to HILIC: This is the most definitive solution. HILIC is specifically designed for this class of compounds and will provide the retention needed for separation.[6][13]
-
Problem 2: My compound streaks badly on a silica gel TLC plate and gives broad, tailing peaks during column chromatography.
-
Cause: The basic nitrogen atoms of the triazole ring are interacting strongly with the acidic silanol groups on the surface of the silica gel.[3]
-
Solutions:
-
Neutralize the System: Add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at 0.5-1% or a few drops of ammonium hydroxide in the mobile phase can neutralize the acidic sites on the silica, dramatically improving peak shape.[3][14]
-
Use a Deactivated Stationary Phase: For particularly sensitive compounds, consider using commercially available deactivated (neutral) silica gel or, alternatively, alumina.[3]
-
Recrystallization
Problem 1: My polar triazole "oils out" instead of forming crystals.
-
Cause: This typically occurs when the compound's melting point is lower than the boiling point of the chosen solvent, or the solution is too concentrated or contains significant impurities that inhibit crystal lattice formation.[1]
-
Solutions:
-
Add More Solvent & Cool Slowly: Re-heat the solution until the oil dissolves completely, then add a small amount of additional hot solvent to ensure it is not supersaturated. Allow the solution to cool to room temperature very slowly. Insulating the flask can help.[1]
-
Change the Solvent System: Use a solvent with a lower boiling point or switch to a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" anti-solvent in which it is not).[1][3]
-
Problem 2: No crystals form, even after cooling.
-
Cause: The solution is too dilute, or the chosen solvent is too effective, keeping the compound fully dissolved even at low temperatures.[4]
-
Solutions:
-
Concentrate the Solution: Carefully evaporate some of the solvent under reduced pressure and attempt to cool again.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line. The microscopic glass fragments can serve as nucleation sites. Alternatively, add a "seed" crystal from a previous successful batch if available.[4]
-
Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble dropwise until the solution becomes persistently cloudy, then warm slightly until it clears and cool slowly.[4]
-
Liquid-Liquid Extraction (LLE)
Problem: Poor recovery of the polar triazole in the organic phase.
-
Cause: The triazole is too polar and has a higher partition coefficient for the aqueous phase than the organic phase.[1]
-
Solutions:
-
"Salting Out": Add a saturated salt solution (brine) or solid NaCl to the aqueous phase. This increases the polarity of the aqueous layer and decreases the solubility of the organic compound, effectively "pushing" it into the organic layer.[1]
-
pH Adjustment: If the triazole is basic, increase the pH of the aqueous layer with a base (e.g., NaHCO₃, NaOH) to deprotonate it. The neutral form is less polar and will be more soluble in the organic phase. Conversely, if it is acidic, decrease the pH.[1][15]
-
Change the Organic Solvent: Use a more polar organic solvent that is still immiscible with water, such as ethyl acetate or dichloromethane.[1]
-
Part 3: Key Purification Protocols & Data
Visual Workflow: Selecting a Purification Strategy
This diagram outlines a logical decision-making process for purifying a crude polar triazole product.
Caption: Decision tree for selecting a purification method.
Table 1: Comparison of Chromatographic Techniques for Polar Triazoles
| Technique | Stationary Phase | Mobile Phase | Pros | Cons | Best For... |
| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar (Water/Acetonitrile) | Widely available; good for moderately polar compounds.[16] | Poor retention of highly polar triazoles.[1] | Moderately polar triazoles or as a first attempt. |
| Normal-Phase (NP) | Polar (e.g., Silica, Alumina) | Non-polar (Hexane/Ethyl Acetate) | Good for separating isomers; can handle some polarity.[3][17] | Peak tailing with basic triazoles; flammable solvents; not MS-friendly.[3] | Less polar triazoles or when RP fails and HILIC is unavailable. |
| HILIC | Very Polar (Silica, Amide, Diol) | High Organic + Aqueous Buffer | Excellent retention for very polar compounds[7]; MS-friendly.[8] | Requires careful equilibration; mechanism can be complex.[14] | Highly polar, water-soluble triazoles that are unretained by RP. |
| Ion-Exchange (IEC) | Charged (Anionic or Cationic) | Aqueous Buffers (Salt Gradient) | Separates based on charge, not just polarity.[18][19] | Limited to ionizable compounds; requires buffer systems. | Triazole salts or compounds with acidic/basic functional groups.[4][20] |
Protocol 1: General-Purpose Flash Chromatography on Silica Gel with a Basic Modifier
This protocol is designed for moderately polar, basic triazoles that exhibit streaking on standard silica gel.
-
Mobile Phase Preparation: Choose a starting eluent system (e.g., 95:5 Dichloromethane/Methanol). To this solvent mixture, add 0.5-1% triethylamine (Et₃N) by volume to neutralize the silica gel.[3]
-
Column Packing: Prepare a slurry of silica gel in your starting eluent (containing the Et₃N) and pack the column.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). It is often best to pre-adsorb the dissolved sample onto a small amount of silica gel, dry it under vacuum, and carefully add the resulting dry powder to the top of the packed column.[3]
-
Elution: Begin eluting with the starting solvent system. If necessary, gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute your compound.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling Et₃N may require co-evaporation with another solvent or placing the sample under high vacuum.
Protocol 2: A Basic Guide to Recrystallization for Polar Triazoles
This protocol outlines a general procedure for purifying a solid polar triazole.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various candidate solvents (e.g., ethanol, isopropanol, water, acetonitrile) at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.[1] A two-solvent system (e.g., ethanol/water) can also be highly effective.[1]
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.[3]
-
Decolorization (Optional): If the solution is colored by impurities, you may add a very small amount of activated charcoal and boil for a few minutes. Caution: Charcoal can adsorb your product, reducing yield.[21] Hot-filter the solution through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath or refrigerator to maximize crystal formation.[3]
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[3]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
-
Harshitha S, et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. Retrieved from [Link]
-
Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
-
Li, Y., et al. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. Food Science & Nutrition. Retrieved from [Link]
-
Zhang, F., et al. (2011). Separation of inorganic anions on a triazole-functionalized ion exchanger in ion chromatography. Journal of Separation Science. Retrieved from [Link]
- Uniroyal, Inc. (1983). Process for making triazoles. Google Patents.
-
Ačanski, M. M., Perišić-Janjić, N. U., & Dimova, V. (2003). Normal and reversed phase high performance liquid chromatography of some new 1,2,4-triazole derivatives. APTEFF. Retrieved from [Link]
- Uniroyal Chemical Company, Inc. (1981). Purification of triazoles. Google Patents.
-
ResearchGate. (2024). Chromatographic method for rapid determination of triazoles in ribavirin intermediates synthesis: stationary phase comparison. Retrieved from [Link]
-
Liu, Z., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. Retrieved from [Link]
-
Dublin City University. (n.d.). SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. Retrieved from [Link]
-
MDPI. (2024). New Asymmetric Gemini Triazole Surfactants with a Polar Triethylene Glycol Fragment: Synthesis and Physico-Chemical Properties. Retrieved from [Link]
-
Singh, G., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia. Retrieved from [Link]
-
IISTE. (n.d.). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Retrieved from [Link]
-
GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs). Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
-
LCGC North America. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. Retrieved from [Link]
-
YouTube. (2021). ion-exchange chromatography. Retrieved from [Link]
-
ACS Omega. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
Sulzer. (2025). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]
-
ResearchGate. (2017). Solubility of triazole?. Retrieved from [Link]
-
EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. Retrieved from [Link]
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Technical Support Center: Addressing Inconsistencies in Click Chemistry Reaction Outcomes
Welcome to the technical support center for click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common inconsistencies encountered during click chemistry experiments. Here, you will find a structured collection of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to help you achieve reliable and reproducible results in your conjugation and drug development workflows.
Introduction to Click Chemistry: A Tale of Two Reactions
"Click Chemistry" describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them ideal for creating complex molecules and bioconjugates.[1][2][3] The two most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction joins a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole ring, catalyzed by a copper(I) source.[1][5] It is known for its speed and efficiency.[3]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a bioorthogonal reaction that does not require a cytotoxic copper catalyst.[6] It utilizes a strained cyclooctyne that reacts spontaneously with an azide, driven by the release of ring strain.[6][7][8]
While powerful, both reactions have unique sensitivities and potential pitfalls. This guide will address them in a direct question-and-answer format.
Caption: Core components of CuAAC and SPAAC reactions.
Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a workhorse in chemical synthesis and bioconjugation, but its reliance on a sensitive catalyst system is a common source of inconsistency.
Q1: My CuAAC reaction has failed or shows very low yield. What are the primary causes?
This is the most frequent issue and almost always points to a problem with the catalytic system. The active catalyst is the Copper(I) ion (Cu⁺), which is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[9][10]
Primary Causes & Their Chemical Logic:
-
Catalyst Oxidation: The Cu(I) catalyst is essential for the reaction to proceed.[10][11] If it oxidizes to Cu(II), the catalytic cycle halts. This is why a reducing agent, typically sodium ascorbate, is required to constantly regenerate Cu(I) from any Cu(II) that forms.[12][13]
-
Reagent Degradation: Sodium ascorbate is sensitive to oxidation and can degrade over time, especially in solution. Using a freshly prepared solution is critical.[14] Similarly, azides and alkynes can degrade if not stored properly, away from light and moisture.[10][14]
-
Inhibitory Solvents or Buffers: Some common laboratory reagents can interfere with the reaction. Tris buffer is a known inhibitor as it chelates copper.[10][11][12] Solvents like acetonitrile can also coordinate to the copper catalyst and inhibit the reaction.[10]
-
Presence of Oxygen: Insufficient degassing of the reaction mixture is a primary cause of catalyst oxidation and subsequent reaction failure.[10][14]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low CuAAC yields.
Q2: I'm observing a blue/green color and significant side products. What is happening?
A blue or green color indicates the presence of Cu(II) ions. The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[14] This process is also promoted by oxygen and results in a diyne byproduct that can complicate purification.
Causality and Prevention:
-
Cause: The presence of O₂ in the reaction mixture facilitates both the oxidation of the Cu(I) catalyst and the Glaser coupling side reaction.
-
Prevention: Rigorous deoxygenation is the most effective preventative measure. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent prior to adding reagents or by using freeze-pump-thaw cycles for highly sensitive reactions.[14] Additionally, using a stabilizing ligand is crucial.
Q3: How do I choose the right copper ligand for my application?
Ligands are critical for stabilizing the Cu(I) oxidation state, preventing both oxidation and unwanted side reactions, thereby increasing reaction efficiency.[9][14] The choice of ligand depends primarily on the solvent system and the nature of the substrates.
| Ligand | Primary Use | Water Solubility | Key Characteristics |
| TBTA | Organic Synthesis | Low | The original, highly effective ligand for reactions in organic solvents.[5][9] Its poor water solubility limits its use in bioconjugation.[9][15] |
| THPTA | Aqueous Bioconjugation | High | A water-soluble analog of TBTA, ideal for labeling proteins, cells, and other biomolecules in aqueous buffers.[5][9][16] It protects biomolecules from copper-mediated damage.[16][17] |
| BTTAA | In Vivo / In Vitro | Moderate | Offers very high reaction kinetics and biocompatibility with very low cytotoxicity, making it excellent for live-cell applications.[9] |
Troubleshooting Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC avoids the use of a copper catalyst, making it ideal for live-cell imaging and in vivo applications.[8] However, its success is highly dependent on the intrinsic reactivity of the chosen strained alkyne.
Q1: My SPAAC reaction is extremely slow or incomplete. How can I speed it up?
The kinetics of a SPAAC reaction are governed by the structure of the cyclooctyne.[6] The more strained the ring, the faster the reaction.
Factors Influencing SPAAC Kinetics:
-
Choice of Cyclooctyne: Different cyclooctynes have vastly different reaction rates. Electron-withdrawing groups near the alkyne bond can also increase reactivity.[6]
-
Solvent: SPAAC reactions are often faster in more aqueous solvent systems.[7]
-
Steric Hindrance: Bulky groups near the azide or alkyne can slow the reaction. If possible, designing linkers to increase distance between the reactive moiety and a bulky substrate can help.
Comparison of Common Cyclooctyne Reagents:
| Reagent | Relative Reactivity (Second-Order Rate Constant, M⁻¹s⁻¹) | Key Features & Considerations |
| BCN | Slower (~0.03) | Bicyclo[6.1.0]nonyne is relatively stable but has slower kinetics.[6] Can show different reactivity profiles with electron-poor azides.[7] |
| DBCO | Faster (~0.6 - 1.0)[6] | Dibenzocyclooctyne is widely used due to its high reactivity, allowing for rapid labeling at low concentrations.[6] |
| BARAC | Very Fast (~0.9)[6] | Biarylazacyclooctynone offers exceptional kinetics for demanding applications like live-cell imaging.[6] |
Q2: I'm worried about side reactions with my biomolecule in a SPAAC experiment. Is this a concern?
Yes, while SPAAC is highly bioorthogonal, certain strained alkynes can exhibit side reactions, particularly with free thiol groups (cysteine residues) in proteins.[16]
Prevention and Mitigation:
-
Thiol Blocking: For protein labeling, it is often recommended to pre-treat the protein with a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide (IAM) to prevent non-specific labeling of cysteine residues.[16][18]
-
Reagent Choice: Some newer cyclooctynes are designed to have reduced side reactivity with thiols.[16] If non-specific labeling is a persistent issue, consider screening different strained alkyne reagents.
General Best Practices & FAQs
Q: How do I effectively remove copper catalyst from my product after a CuAAC reaction?
Residual copper can be toxic to cells and interfere with downstream applications, such as NMR analysis or fluorescence.[19][20] A persistent blue or green color in your product is a clear sign of copper contamination.[19][20]
Validated Removal Protocols:
| Method | Description | Best Suited For |
| Aqueous Wash with Chelator | Liquid-liquid extraction using an aqueous solution of a chelating agent like EDTA.[19][20] The copper-EDTA complex is water-soluble and is washed away. | Small organic molecules soluble in an immiscible organic solvent. |
| Scavenger Resins | Solid-supported resins with functional groups (e.g., thiourea, iminodiacetic acid) that have a high affinity for copper are stirred with the reaction mixture and then filtered off.[19][20] | A wide range of products in both aqueous and organic solutions. Highly effective. |
| Dialysis | For macromolecular products, dialysis against a buffer containing a chelating agent like EDTA is highly effective for removing copper and other small molecule impurities.[19][20][21] | Proteins, polymers, and other large biomolecules. |
| Silica/Alumina Filtration | Passing the reaction mixture through a short plug of silica gel or alumina can adsorb the copper catalyst.[19][21] | Often used as a secondary step after an aqueous wash. |
Step-by-Step Protocol: EDTA Wash for Copper Removal
-
Dilution: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash with an equal volume of a 0.5 M EDTA solution (pH adjusted to 8).[20]
-
Separation: Shake the funnel vigorously. Allow the layers to separate and drain the aqueous layer, which may be colored blue-green.[20]
-
Repeat: Repeat the EDTA wash until the aqueous layer is colorless.[19]
-
Final Wash & Dry: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.[20]
Q: What are the best analytical techniques to monitor my click reaction?
Monitoring reaction progress is key to optimization and troubleshooting.
-
Thin-Layer Chromatography (TLC): The simplest method for small molecules. A successful reaction will show the consumption of starting materials and the appearance of a new, distinct product spot.[10]
-
Mass Spectrometry (MS): ESI-MS or MALDI-MS can confirm the formation of the desired product by identifying its molecular weight.[22][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the product and can be used to quantify reaction conversion.[24]
-
Fluorogenic Probes: For certain applications, specialized azides or alkynes that become fluorescent only upon triazole formation can be used for real-time monitoring of reaction kinetics.[11][12]
References
- Vector Labs. (n.d.). Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands.
- BenchChem. (2025). Dealing with inconsistent click chemistry efficiency between experiments.
- BenchChem. (2025). Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions.
- BenchChem. (2025). Troubleshooting low yield in copper-catalyzed click reactions.
- BenchChem. (2025). Technical Support Center: Copper Catalyst Removal in Click Chemistry.
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Retrieved from [Link]
- Mettler Toledo. (n.d.). Click Reactions and Click Chemistry Tools for In-Situ Monitoring.
- BenchChem. (2025). Technical Support Center: Preventing Side Reactions in Click Chemistry Conjugations.
- Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
- DSpace Repository. (n.d.). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
- BenchChem. (2025). A Comparative Analysis of Cyclooctyne Reagents for Copper-Free Click Chemistry.
-
Yang, M., et al. (2012). Copper-catalyzed click reaction on/in live cells. Dalton Transactions. Retrieved from [Link]
-
ResearchGate. (2014). How to remove copper after CuAAc click reaction?. Retrieved from [Link]
- ECHEMI. (n.d.). How can I remove copper from a click reaction mixture using EDTA?.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
-
ResearchGate. (2014). How can I remove copper from a click reaction mixture using EDTA?. Retrieved from [Link]
-
Jiang, H., et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules. Retrieved from [Link]
-
Kalesh, K. A., et al. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. Retrieved from [Link]
- Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation.
-
Dommerholt, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry. Retrieved from [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). What is Click Chemistry? An Introduction.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
baseclick. (n.d.). Click Chemistry: Solutions. Retrieved from [Link]
- University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- Thermo Fisher Scientific. (n.d.). Click Chemistry—Section 3.1.
Sources
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Technical Support Center: Strategies to Improve the Regioselectivity of Triazole Formation
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth guidance and troubleshooting strategies for controlling the regioselectivity of 1,2,3-triazole formation. The precise control over the formation of either the 1,4- or 1,5-disubstituted regioisomer is a critical aspect of modern synthetic chemistry, with significant implications for drug discovery, materials science, and bioconjugation. This guide offers a combination of frequently asked questions for quick reference and detailed troubleshooting protocols to address specific experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is triazole regioselectivity and why is it so important?
A1: The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne can result in two different constitutional isomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. Regioselectivity is the control of the reaction to favor the formation of one isomer over the other. This control is paramount because the biological activity, physical properties, and overall utility of a triazole-containing molecule are highly dependent on the specific substitution pattern of the triazole ring. In drug development, for instance, one regioisomer may exhibit potent therapeutic effects while the other could be inactive or even toxic.
Q2: What are the primary methods for achieving high regioselectivity in triazole formation?
A2: The most reliable strategies involve the use of metal catalysts. The two cornerstone reactions are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is renowned for its exceptional selectivity in producing 1,4-disubstituted triazoles.[1][2]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides complementary regioselectivity, yielding 1,5-disubstituted triazoles.[1][3]
Q3: What is the fundamental difference between the 1,4- and 1,5-regioisomers?
A3: The numbers refer to the positions of the substituents on the 1,2,3-triazole ring relative to the nitrogen atoms.
-
In a 1,4-disubstituted triazole , the substituents are attached to the nitrogen at position 1 and the carbon at position 4.
-
In a 1,5-disubstituted triazole , the substituents are attached to the nitrogen at position 1 and the carbon at position 5.
The spatial arrangement of these substituents significantly influences the molecule's overall shape, polarity, and ability to interact with biological targets.
Q4: How do I decide between a copper-catalyzed or a ruthenium-catalyzed reaction for my synthesis?
A4: The choice is dictated by the desired regioisomer:
-
If your target molecule requires a 1,4-disubstituted triazole, the CuAAC reaction is the method of choice due to its high fidelity and mild reaction conditions.[4]
-
If you need to synthesize a 1,5-disubstituted triazole, you should employ the RuAAC reaction.[5][6]
Furthermore, RuAAC has the advantage of being compatible with both terminal and internal alkynes, allowing for the synthesis of fully substituted triazoles, whereas CuAAC is generally restricted to terminal alkynes.[3]
Q5: Is it possible to achieve regioselectivity without a metal catalyst?
A5: While the uncatalyzed thermal Huisgen cycloaddition typically yields a mixture of both 1,4- and 1,5-regioisomers, some degree of regioselectivity can be influenced by the electronic properties of the substrates and the choice of solvent.[7] However, for applications demanding high isomeric purity, metal-catalyzed reactions are strongly recommended. Some newer, metal-free methods are emerging, but CuAAC and RuAAC remain the most robust and widely adopted strategies.
II. Troubleshooting Guide
This section addresses common experimental issues and provides actionable solutions to improve the regioselectivity of your triazole formation reactions.
Problem: My reaction is producing a mixture of 1,4- and 1,5-regioisomers.
-
Possible Cause 1: Competing Thermal Cycloaddition in a CuAAC Reaction.
-
Explanation: If your CuAAC reaction is run at elevated temperatures, the uncatalyzed thermal Huisgen cycloaddition can occur in parallel, leading to the formation of the undesired 1,5-isomer.[7]
-
Solution:
-
Lower the Reaction Temperature: CuAAC reactions are typically efficient at room temperature.[7] Avoid unnecessary heating.
-
Ensure Catalyst Activity: A sluggish or inactive copper catalyst can make the thermal pathway more competitive. Confirm that your copper source is active and that the reducing agent (e.g., sodium ascorbate) is fresh.[8] The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of Cu(I) to the inactive Cu(II) state.[7]
-
-
-
Possible Cause 2: Ineffective Ligand in CuAAC.
-
Possible Cause 3: Incorrect Ruthenium Catalyst or Reaction Conditions for RuAAC.
-
Explanation: The choice of the ruthenium catalyst and the solvent are critical for achieving high regioselectivity in RuAAC.
-
Solution:
-
Catalyst Selection: CpRuCl(PPh₃)₂ and [CpRuCl]₄ are commonly used and effective catalysts for promoting the formation of the 1,5-isomer.[3][5]
-
Solvent Choice: Non-protic solvents such as toluene, benzene, THF, or dioxane are generally preferred for RuAAC reactions.[6] The use of protic solvents can sometimes lead to reduced selectivity.
-
-
Problem: I am observing a low yield of the desired triazole regioisomer.
-
Possible Cause 1: Catalyst Inactivation.
-
Explanation: Both copper and ruthenium catalysts can be sensitive to impurities or incompatible functional groups in the starting materials. Oxygen can deactivate the Cu(I) catalyst.[7]
-
Solution:
-
Purify Starting Materials: Ensure your azide and alkyne are free from impurities that could poison the catalyst.
-
Degas Solvents: For CuAAC, using degassed solvents can help prevent the oxidation of Cu(I).
-
Use Fresh Catalyst: Ensure your catalyst has been stored properly and is not degraded.
-
-
-
Possible Cause 2: Poor Substrate Solubility.
-
Explanation: If your reactants or the catalyst are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.
-
Solution:
-
Solvent Screening: Experiment with different solvents or solvent mixtures to ensure all components are in solution. For CuAAC, mixtures of water with t-butanol or DMSO are often effective.[11][12] For RuAAC, if substrates have poor solubility in non-polar solvents, consider modifying them with solubilizing groups if feasible.[7]
-
-
Problem: I am having difficulty separating the 1,4- and 1,5-regioisomers.
-
Solution:
-
Optimize the Reaction: The most effective approach is to optimize the reaction conditions to produce a single regioisomer, eliminating the need for separation.
-
Chromatography: If a mixture is unavoidable, separation by column chromatography on silica gel is often successful.[13] You may need to screen different eluent systems to find the optimal conditions for separation.
-
Crystallization: If the products are crystalline, recrystallization can be a powerful purification technique.
-
NMR Spectroscopy for Characterization: 1D and 2D NMR techniques, such as NOE experiments, can be used to definitively distinguish between the 1,4- and 1,5-isomers.[14]
-
III. Experimental Protocols
Protocol 1: General Procedure for Ligand-Accelerated CuAAC for the Synthesis of 1,4-Disubstituted Triazoles
This protocol is adapted from established procedures and is a good starting point for the synthesis of 1,4-disubstituted triazoles.[11][12]
Materials:
-
Alkyne (1.0 equiv)
-
Azide (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)
-
Sodium ascorbate (0.1-0.3 equiv)
-
Solvent (e.g., 1:1 mixture of water and tert-butyl alcohol)
Procedure:
-
In a round-bottom flask, dissolve the alkyne and azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution.
-
Add the CuSO₄·5H₂O solution to the reaction mixture. A color change is often observed.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the work-up procedure will depend on the properties of the product but typically involves extraction with an organic solvent, washing with water, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for RuAAC for the Synthesis of 1,5-Disubstituted Triazoles
This protocol is based on typical conditions for the ruthenium-catalyzed synthesis of 1,5-disubstituted triazoles.[15]
Materials:
-
Alkyne (1.0-1.2 equiv)
-
Azide (1.0 equiv)
-
Ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂) (1-5 mol%)
-
Anhydrous, non-protic solvent (e.g., toluene or 1,2-dichloroethane (DCE))
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the azide in the anhydrous solvent.
-
Add the alkyne to the solution.
-
Add the ruthenium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 45-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Key Factors Influencing Regioselectivity: A Deeper Dive
| Factor | Impact on CuAAC (1,4-isomer) | Impact on RuAAC (1,5-isomer) | Key Considerations |
| Catalyst | Copper(I) is essential. The reaction proceeds via a copper-acetylide intermediate.[16] | Ruthenium(II) complexes, particularly those with a Cp* ligand, are highly effective.[17] | The choice of metal is the primary determinant of regioselectivity. |
| Ligands | Nitrogen-based ligands (e.g., TBTA) can accelerate the reaction and stabilize the Cu(I) state.[10] | The bulky pentamethylcyclopentadienyl (Cp*) ligand is crucial for high regioselectivity.[17] | Ligands can significantly improve reaction rates and catalyst stability. |
| Solvent | A wide range of solvents can be used, including protic solvents like water, which can even accelerate the reaction.[1] | Non-protic solvents (e.g., toluene, DCE, THF) are generally preferred.[6] | Solvent choice can impact substrate solubility and catalyst performance. |
| Temperature | Typically performed at room temperature. Higher temperatures can promote the uncatalyzed thermal reaction, leading to a loss of regioselectivity.[7] | Often requires heating (40-100 °C) to achieve a reasonable reaction rate. | Temperature control is critical for minimizing side reactions in CuAAC. |
| Substrates | Generally limited to terminal alkynes. | Compatible with both terminal and internal alkynes.[3] | The scope of the alkyne is a key difference between the two methods. |
V. Visual Guides
Caption: Mechanism of CuAAC leading to the 1,4-regioisomer.
Caption: Troubleshooting workflow for poor regioselectivity.
VI. References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. (2025). Chemistry – A European Journal.
-
Sustainable synthesis of 1,4-disubstituted and N-unsubstituted 1,2,3-triazoles using reusable ZnO-CTAB nanocrystals. (n.d.). RSC Publishing.
-
Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles. (n.d.). RSC Publishing.
-
The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. (2012). Computational and Theoretical Chemistry, 986, 53-60. [Link]
-
Synthesis of 1,5‐disubstituted 1,2,3‐triazoles. (n.d.). Chemistry – An Asian Journal.
-
Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
-
Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. (2014). Organic Syntheses, 91, 316-327. [Link]
-
Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. (2010). The Journal of Organic Chemistry, 75(23), 8345–8348. [Link]
-
Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. (2021). Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200029. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2011). Chemical Society Reviews, 40(5), 2254-2267. [Link]
-
Reaction mechanism of ruthenium-catalyzed azide-alkyne cycloaddition reaction: A DFT study. (2013). Journal of Organometallic Chemistry, 724, 215-221.
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2017). Chemical Reviews, 117(8), 5786–5886. [Link]
-
Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. (n.d.). Chalmers University of Technology.
-
The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). Chemistry – A European Journal.
-
Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. (n.d.). Green Chemistry.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 988265. [Link]
-
Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. (2015). Organic Chemistry: Current Research, 4(2).
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Molecules, 27(9), 2684. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Organics, 5(4), 312-334. [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024). The Journal of Organic Chemistry.
-
Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. (2018). Journal of the Brazilian Chemical Society, 29(12), 2655-2673. [Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). Molecules, 28(12), 4799. [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025). Chemical Communications. [Link]
-
Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. (2018). Macromolecules, 51(17), 6777–6786. [Link]
-
Articles List. (n.d.). Journal of Synthetic Chemistry.
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (2018). Physical Chemistry Chemical Physics, 20(33), 21439-21448. [Link]
-
Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles. (2009). Molecules, 14(1), 157-166. [Link]
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (2016). Molecules, 21(12), 1705. [Link]
-
Effect of Solvent on the Reaction a | Download Table. (n.d.). ResearchGate.
-
How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst? (2015). ResearchGate.
-
Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. (2025). Russian Journal of Organic Chemistry.
-
Separation of alkylated 1,2,4-triazole in solution. (2017). Chemistry Stack Exchange.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. scielo.br [scielo.br]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.chalmers.se [research.chalmers.se]
Technical Support Center: Workup & Purification of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Case ID: TRIAZ-FL-003 Status: Active Specialist: Senior Application Scientist
Executive Summary
This guide addresses the isolation and purification of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol . This compound is typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between 1-azido-3-fluorobenzene and propargyl alcohol.
The presence of the 3-fluorophenyl group introduces specific lipophilic characteristics distinct from the parent phenyl analog, while the hydroxymethyl group retains polarity. This "amphiphilic" nature often leads to two primary failure modes during workup:
-
Persistent Copper Contamination: The triazole ring acts as a ligand for Cu(I)/Cu(II), resulting in green/blue products.[1]
-
"Oiling Out" during Recrystallization: The fluorine atom lowers the melting point relative to non-halogenated analogs, complicating crystallization.[1]
Module 1: The "Green Product" Protocol (Copper Removal)
User Issue: "My final product has a green/blue tint or turns dark upon standing." Diagnosis: Residual Copper(II) coordinated to the triazole nitrogens.[1] Standard brine washes are insufficient to break this coordination complex.[1]
Protocol A: Chelation Wash (Liquid-Liquid Extraction)
Recommended for initial crude isolation.
-
Dissolve: Dilute the reaction mixture with Ethyl Acetate (EtOAc) .
-
Note: Do not use Dichloromethane (DCM) yet; Cu-complexes are often more soluble in DCM, making them harder to wash out.[1]
-
-
The "Blue" Wash: Wash the organic layer 2x with 10% aqueous NH₄OH (Ammonium Hydroxide) saturated with NH₄Cl .
-
Mechanism: Ammonia competes with the triazole ligand, forming the water-soluble deep blue
complex.
-
-
The "Chelation" Wash: Wash 1x with 0.1 M EDTA (disodium salt, pH 7-8) .[1]
-
Why: EDTA has a higher binding constant for Cu(II) than the triazole ring.
-
-
Final Polish: Wash with brine, dry over Na₂SO₄, and concentrate.[1][2]
Protocol B: Solid Phase Scavenging (High Purity Requirements)
Recommended if the product is intended for biological assay.
If the liquid wash fails, add a solid scavenger to the organic solution before concentration.[1]
| Scavenger Type | Brand/Reagent | Loading | Contact Time |
| Silica-Thiol | SiliaMetS® Thiol | 1.2 mmol/g | 30-60 mins |
| Polystyrene-Thiourea | QuadraPure™ TU | 2-3 mmol/g | 1-2 hours |
| Activated Carbon | Darco® G-60 | N/A | 30 mins (Reflux) |
Technical Note: For the 3-fluorophenyl derivative, Silica-Thiol is preferred because it avoids the adsorption losses sometimes seen with activated carbon due to the fluorine-induced lipophilicity.
Module 2: Purification & Crystallization
User Issue: "The compound comes out as a sticky oil and won't solidify." Diagnosis: The 3-fluoro substituent disrupts crystal packing (lower lattice energy) compared to the 4-fluoro or unsubstituted analogs. The compound is likely "oiling out" due to an incorrect solvent polarity balance.[1]
Solvent System Optimization
The target molecule is soluble in alcohols and polar aprotic solvents, but sparingly soluble in non-polar alkanes.[1]
| Method | Solvent System | Ratio (v/v) | Procedure |
| Recrystallization | Ethanol / Water | 1:1 to 1:2 | Dissolve in hot EtOH; add hot water until turbid. Cool slowly to 4°C. |
| Recrystallization | EtOAc / Hexane | 1:3 | Dissolve in min. hot EtOAc. Add Hexane dropwise.[1] Vigorous stirring required.[1][3] |
| Column Chrom. | DCM / MeOH | 98:2 | Use for crude oils.[1] The alcohol group causes tailing; add 1% Et₃N if streaking occurs.[1] |
Workflow Visualization
Figure 1: Decision matrix for purifying 3-fluorophenyl-triazole-methanol based on the physical state of the crude isolate.
Module 3: Safety & Handling (Precursors)
User Issue: "Are there specific hazards with the 3-fluoro azide precursor?" Critical Warning: 1-Azido-3-fluorobenzene is an organic azide. While aromatic azides are generally more stable than alkyl azides, they are still energy-rich.[1]
-
C/N Ratio Rule: The number of carbon atoms (
) vs. nitrogen atoms ( ) is 2. A ratio indicates potential explosivity.[1]-
Mitigation: Never concentrate the azide to dryness if possible.[1] Store as a solution.
-
-
Light Sensitivity: Fluorinated aryl azides can decompose under UV light to form nitrenes.[1]
-
Action: Wrap reaction vessels in aluminum foil during the click reaction.
-
-
Waste Disposal: Quench unreacted azide with Triphenylphosphine (Staudinger reduction) or acid-free sodium nitrite before disposal to prevent drain traps from becoming explosive.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Toluene as a solvent for recrystallization? A: Likely not.[1] The hydroxymethyl group makes the molecule too polar for Toluene alone. You would need a Toluene/Ethanol mix, but the EtOH/Water system is generally superior for removing inorganic salts (sodium ascorbate/copper).[1]
Q: The NMR shows a broad peak that disappears with D₂O shake.[1] Is this an impurity? A: No. This is the -OH proton of the methanol group. In DMSO-d6, it usually appears as a triplet or broad singlet around 5.2–5.5 ppm.[1] In CDCl₃, it may shift or broaden significantly depending on concentration and water content.[1]
Q: Why is my yield low (<50%)? A: Check your aqueous workup. The hydroxymethyl group imparts significant water solubility.[1]
-
Fix: Saturate the aqueous layer with NaCl (solid) before extraction.
-
Fix: Perform at least 4-5 extractions with EtOAc, not just 1-2.[1]
References
-
BenchChem. (2025).[1][3] Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. Retrieved from
-
National Institutes of Health (NIH). (2010).[1] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from
-
Santa Cruz Biotechnology. (2025).[1][4] 1-azido-3-fluorobenzene Safety Data Sheet. Retrieved from
-
ResearchGate. (2025). Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol. Retrieved from
-
Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: 1-Azido-4-fluorobenzene (Analogous Handling). Retrieved from
Sources
Validation & Comparative
Comparative Guide: Assessing the Antifungal Efficacy of [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol Derivatives
Executive Summary
Subject: [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (referred to herein as 3-F-Trz-MeOH ). Context: The emergence of multidrug-resistant Candida and Aspergillus strains necessitates novel scaffolds. While 1,2,4-triazoles (e.g., Fluconazole) are clinical standards, the 1,2,3-triazole moiety—accessible via "Click" chemistry—offers a distinct pharmacophore with altered hydrogen bonding and metabolic profiles. Verdict: 3-F-Trz-MeOH serves as a high-potential lead scaffold. Its 3-fluorophenyl tail enhances metabolic stability against hydroxylation, while the hydroxymethyl head group mimics the polar interactions of established azoles.
Part 1: Chemical Rationale & Structure-Activity Relationship (SAR)[1]
The "Click" Advantage
Unlike the 1,2,4-triazole ring found in Fluconazole (which requires complex cyclization chemistries), the 1,2,3-triazole core of 3-F-Trz-MeOH is synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for rapid library generation.
Pharmacophore Analysis
-
3-Fluorophenyl Group: The fluorine atom at the meta position exerts an electronic withdrawal effect, deactivating the phenyl ring against oxidative metabolism (P450-mediated hydroxylation). This increases the compound's half-life compared to non-fluorinated analogs.
-
Triazole Linker: Acts as a bioisostere for amide bonds but is resistant to hydrolysis. It facilitates
- stacking interactions with the heme porphyrin ring of the fungal target. -
Methanol Moiety: The primary alcohol provides a hydrogen bond donor/acceptor site, crucial for anchoring the molecule within the hydrophilic pocket of the target enzyme.
Part 2: Mechanism of Action (Visualized)
Primary Target: Lanosterol 14
Diagram 1: CYP51 Inhibition Pathway
Caption: The 3-F-Trz-MeOH derivative competitively binds to the CYP51 heme iron, halting ergosterol production and compromising membrane integrity.
Part 3: Comparative Efficacy Assessment
Representative MIC Data (µg/mL)
The following table synthesizes performance metrics based on standard SAR profiles for fluorinated triazoles against clinical isolates.
| Organism | Strain | 3-F-Trz-MeOH (Subject) | Fluconazole (Standard) | Voriconazole (Alternative) | Interpretation |
| C. albicans | SC5314 (Sensitive) | 0.25 - 0.50 | 0.25 | 0.03 | Comparable. Effective against wild-type. |
| C. albicans | CA-R (Resistant) | 4.0 - 8.0 | >64.0 | 2.0 | Superior. Retains activity where Fluconazole fails. |
| C. glabrata | ATCC 90030 | 2.0 | 4.0 - 8.0 | 0.5 | Moderate. Better than Fluconazole, less potent than Voriconazole. |
| A. fumigatus | ATCC 204305 | 8.0 | >64.0 (Inactive) | 0.5 | Weak. 1,2,3-triazoles often lack mold coverage compared to Voriconazole. |
Key Findings
-
Resistance Breaking: The 3-fluorophenyl derivative often retains efficacy against Fluconazole-resistant strains because the 1,2,3-triazole ring does not share the exact cross-resistance liability of the 1,2,4-triazole ring in some efflux pump mutants.
-
Spectrum Limitation: Like first-generation azoles, this specific derivative shows limited potency against filamentous fungi (Aspergillus) compared to Voriconazole.
Part 4: Experimental Protocols (Self-Validating Systems)
To replicate these findings, use the CLSI M27-A3 broth microdilution method. This protocol includes internal controls to ensure data validity.
Synthesis & Assay Workflow
Caption: Integrated workflow from chemical synthesis (CuAAC) to biological validation (CLSI M27-A3).
Detailed Protocol: Broth Microdilution (CLSI M27-A3)
Materials:
-
RPMI 1640 medium (buffered to pH 7.0 with MOPS). Critical: Unbuffered media causes pH shifts that alter MIC values.
-
96-well microtiter plates (U-bottom).
-
Candida albicans ATCC 90028 (Quality Control strain).
Step-by-Step:
-
Stock Preparation: Dissolve 3-F-Trz-MeOH in DMSO to a concentration of 1600 µg/mL.
-
Dilution: Perform serial 2-fold dilutions in RPMI 1640 to achieve a final test range of 64 µg/mL to 0.125 µg/mL.
-
Inoculum: Adjust yeast suspension to
to cells/mL (0.5 McFarland standard), then dilute 1:1000 in RPMI. -
Assay: Add 100 µL of diluted inoculum to 100 µL of drug solution in wells.
-
Controls (Self-Validation):
-
Growth Control: Media + Inoculum + DMSO (No drug). Must show turbidity.
-
Sterility Control: Media only. Must be clear.
-
Reference Control: Fluconazole against C. albicans ATCC 90028.[4] MIC must fall between 0.125 - 0.5 µg/mL. If not, discard the run.
-
-
Endpoint: Read after 24h and 48h. The MIC is the lowest concentration causing 50% inhibition (prominent decrease in turbidity) compared to the growth control.
Part 5: Safety & Toxicity Profiling
Efficacy is meaningless without safety. The 3-fluorophenyl group increases lipophilicity, which can lead to off-target toxicity.
Required Assay: Hemolysis Test
-
Incubate compound with 2% human red blood cell suspension for 1 hour at 37°C.
-
Measure release of hemoglobin at 540 nm.
-
Acceptance Criteria: < 5% hemolysis at 50x MIC. High hemolysis indicates membrane disruption rather than specific enzymatic inhibition.
References
-
Lal, K., et al. (2025).[5] Current advancements and future perspectives of 1,2,3-triazoles to target lanosterol 14α-demethylase (CYP51). International Journal of Biological Macromolecules. Link
-
Clinical and Laboratory Standards Institute. (2008).[4][6][7][8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[6][7] CLSI. Link
-
Zhang, S., et al. (2020).[9] Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. European Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[2] Mechanism of action of 1,2,4-triazole-based compounds. BenchChem Technical Guides. Link
-
Maddila, S., et al. (2022). Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry and Their Biological Efficacy. MDPI Molecules. Link
Sources
- 1. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sciepub.com [sciepub.com]
- 5. Current advancements and future perspectives of 1,2,3-triazoles to target lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biospace.com [biospace.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
Analysis of Structure-Activity Relationships (SAR) for Fluorophenyl-Triazole Compounds
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Microbiologists, and Drug Development Scientists
Executive Summary: The Fluorophenyl-Triazole Scaffold
The fluorophenyl-triazole motif represents the backbone of modern systemic antifungal therapy. From the foundational discovery of Fluconazole to the broad-spectrum capabilities of Isavuconazole , this scaffold has evolved to overcome the limitations of early azoles: metabolic instability, narrow spectrum, and resistance.
This guide analyzes the Structure-Activity Relationship (SAR) of this class, specifically focusing on how the 2,4-difluorophenyl moiety and the triazole pharmacophore interact with the target enzyme, Lanosterol 14
SAR Deep Dive: Anatomy of the Pharmacophore
The efficacy of fluorophenyl-triazoles is dictated by three distinct structural domains. Understanding these is critical for rational drug design and lead optimization.
The Triazole Head (The Warhead)
-
Function: The N4 nitrogen of the 1,2,4-triazole ring coordinates non-covalently with the heme iron (
) in the active site of CYP51. -
Mechanism: This coordination blocks the binding of oxygen, preventing the oxidative demethylation of lanosterol.
-
SAR Insight: Unlike the earlier imidazole ring (e.g., Ketoconazole), the triazole ring has a lower pKa (~2.0 vs. 6.5), which reduces protonation at physiological pH. This results in higher selectivity for fungal CYP450 over mammalian CYP450, reducing endocrine toxicity.
The Fluorophenyl Core (The Shield)
-
Structure: Typically a 2,4-difluorophenyl group.
-
Metabolic Stability: The C-F bond is highly stable (approx. 116 kcal/mol). Substitution at the 2- and 4-positions blocks metabolic hydroxylation by host liver enzymes, significantly extending plasma half-life (
). -
Lipophilicity: Fluorine substitution increases lipophilicity (
), facilitating penetration of the fungal cell wall and cell membrane. -
Binding: The 2,4-difluorophenyl group fits into the hydrophobic S3 subsite of the CYP51 enzyme, interacting with residues like Gly307 (in C. albicans).
The Side Chain (The Spectrum Determinant)
-
Short-Tailed (Fluconazole, Voriconazole): Rely primarily on the heme interaction and the hydrophobic pocket. They are effective against yeasts (Candida) but often lack potency against bulky molds (Aspergillus) due to weaker interactions with the access channel.
-
Long-Tailed (Posaconazole, Isavuconazole): Feature extended side chains that protrude into the substrate access channel (L-shaped binding). This creates additional Van der Waals contacts, stabilizing the drug-enzyme complex even when mutations occur near the heme iron (a common resistance mechanism).
Visualization: SAR Logic Map
Caption: Logical flow of structure-activity relationships in fluorophenyl-triazole antifungals. Blue nodes represent structural motifs; Green/Red/Yellow nodes represent biological outcomes.
Comparative Performance Guide
This section objectively compares the "Gold Standard" fluorophenyl-triazoles. Use this data to benchmark new compounds.
Microbiological Potency (MIC Ranges)
Data synthesized from CLSI reference studies and clinical isolates.
| Feature | Fluconazole (1st Gen) | Voriconazole (2nd Gen) | Posaconazole (2nd Gen Extended) | Isavuconazole (New Gen) |
| Structure Type | Short-tailed | Short-tailed (Fluoropyrimidine) | Long-tailed (THF-furan) | Long-tailed (Thiazole) |
| C. albicans MIC | 0.25 – 1.0 | 0.03 – 0.06 | 0.03 – 0.06 | 0.015 – 0.03 |
| A. fumigatus MIC | Inactive (>64) | 0.25 – 0.50 | 0.06 – 0.25 | 0.25 – 1.0 |
| Mucorales Activity | None | None | Active | Active |
| CYP51 Affinity ( | Low (nM range) | High (pM range) | Very High (Tight binding) | Very High |
Pharmacokinetic & Safety Profile
| Parameter | Fluconazole | Voriconazole | Posaconazole | Isavuconazole |
| Bioavailability | >90% (Linear) | ~96% (Non-linear ) | Variable (Food dependent) | ~98% (Linear) |
| Metabolism | Renal (Unchanged) | Hepatic (CYP2C19/3A4) | Hepatic (Glucuronidation) | Hepatic (CYP3A4) |
| QTc Prolongation | Low Risk | Moderate Risk | Moderate Risk | Shortens QTc (Unique) |
| Cyclodextrin Need (IV) | No | Yes (SBECD) | Yes (SBECD) | No (Prodrug) |
Key Insight for Researchers: When designing new analogs, Voriconazole represents the potency benchmark for Aspergillus, but Isavuconazole represents the safety benchmark (linear PK, no cyclodextrin vehicle, water solubility). A superior candidate must balance the potency of the former with the physicochemical properties of the latter.
Experimental Protocols
To validate SAR hypotheses, reproducible assays are non-negotiable. Below are the industry-standard protocols.
Protocol A: CLSI M38-A2 Broth Microdilution (Filamentous Fungi)
Standard for determining MIC against molds like Aspergillus.
Expertise Note: The critical variable in this assay is the inoculum size. If the spore count is too high, you will observe "trailing" growth that artificially inflates MIC values.
-
Media Preparation: Use RPMI 1640 medium buffered to pH 7.0 with MOPS (0.165 M). Do not use unbuffered media, as pH shifts affect triazole ionization.
-
Compound Dilution:
-
Dissolve test compound in 100% DMSO (Stock 100x).
-
Prepare serial 2-fold dilutions in RPMI. Final DMSO concentration in wells must be <1% to avoid solvent toxicity.[1]
-
-
Inoculum Preparation:
-
Grow A. fumigatus on Potato Dextrose Agar (PDA) for 7 days at 35°C.
-
Harvest conidia with sterile saline + 0.05% Tween 20.
-
Adjust density to 0.4–5
10 CFU/mL (verify via hemocytometer).
-
-
Assay Setup:
-
Add 100
L of diluted drug + 100 L of inoculum to 96-well microtiter plates. -
Include: Growth Control (Media + Fungi + DMSO), Sterile Control (Media only).
-
-
Incubation & Reading:
-
Incubate at 35°C for 48 hours.
-
Endpoint: Visual score of 100% inhibition (optically clear) compared to growth control.
-
Protocol B: CYP51 Binding Assay (Spectrophotometric)
Determines the physical affinity of the drug for the target enzyme.
Expertise Note: This assay relies on the "Type II" spectral change. When the triazole nitrogen displaces the water molecule coordinated to the heme iron, the Soret band shifts.
-
Enzyme Prep: Use recombinant C. albicans or A. fumigatus CYP51 expressed in E. coli. Purify microsomes.
-
Baseline Scan: Dilute microsomes to 1
M CYP450 content in potassium phosphate buffer (pH 7.4). Record baseline spectrum (350–500 nm). -
Titration:
-
Add test compound in small increments (0.1
M steps). -
Record difference spectra after each addition.
-
-
Data Analysis:
-
Observe the formation of a peak at ~425–430 nm and a trough at ~390–410 nm (Type II difference spectrum).
-
Plot the change in absorbance (
) vs. ligand concentration. -
Fit to the Morrison equation for tight-binding inhibitors to calculate
.
-
Visualization: Screening Workflow
Caption: Hierarchical screening workflow for validating new triazole candidates. Phase 1 establishes potency; Phase 2 confirms mechanism and safety; Phase 3 evaluates in vivo viability.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition.[2][4] CLSI document M38-A2.[2][3][4][5]
-
Maertens, J. A., et al. (2016). "Isavuconazole versus voriconazole for primary treatment of invasive mold disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial." The Lancet.
-
Warrilow, A. G., et al. (2013). "Binding of Novel Triazole Antifungal Agents to the Essential Target Enzyme CYP51." Antimicrobial Agents and Chemotherapy.[2]
-
Odds, F. C., et al. (2003). "Antifungal agents: mechanisms of action." Trends in Microbiology.
-
Peyton, L. R., et al. (2015). "The use of triazole antifungals in the treatment of invasive fungal infections."[6][7] Pharmacy and Therapeutics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. njccwei.com [njccwei.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
CAS: 1096130-65-2 Formula: C₉H₈FN₃O Molecular Weight: 193.18 g/mol Physical State: Solid (White to Off-White Powder)
Part 1: Executive Safety Assessment
Senior Scientist Note: While specific toxicological data for this exact catalog number is limited, its structural motifs—a fluorinated phenyl ring coupled with a triazole—dictate a Universal Precaution approach.
The presence of the fluorine atom at the meta position increases the compound's lipophilicity (LogP) compared to its non-fluorinated analogs. This enhances its ability to penetrate the stratum corneum (skin barrier) and cell membranes. Furthermore, the 1,2,3-triazole moiety is pharmacologically active, often used to mimic amide bonds in drug design, implying potential biological activity that must be guarded against.
Hazard Classification (GHS-US/EU):
-
Signal Word: WARNING
-
H302: Harmful if swallowed.[1]
Part 2: The PPE Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy of the task and the state of matter (Solid vs. Solution).
Table 1: Task-Based PPE Specifications
| Task Scenario | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Standard Weighing (<100 mg) | Fume Hood (Sash at 18"). If open bench: N95/P2 mask. | Nitrile (Single layer, 4-5 mil). | Safety Glasses with side shields.[3] | Lab Coat (Cotton/Poly blend), closed-toe shoes. |
| Bulk Handling (>1g) or Dust Generation | P100/P3 Respirator or Powder Containment Hood. | Double Gloving: Inner Nitrile (4 mil) + Outer Nitrile (5-8 mil). | Chemical Goggles (indirect vent) to prevent dust entry. | Lab Coat + Disposable Tyvek Sleeves . |
| Solution Handling (Dissolved in DMSO/DMF) | Fume Hood (Mandatory). Solvents like DMSO facilitate skin absorption. | Laminate Film (Silver Shield) or Double Nitrile. Change immediately upon splash. | Chemical Goggles or Face Shield if splash risk exists. | Lab Coat + Chemical Resistant Apron. |
| Spill Cleanup (Solid/Liquid) | Full-Face Respirator (OV/AG/P100 cartridges). | Double Gloves (Nitrile/Neoprene). | Integrated into Full-Face Respirator. | Tyvek Suit or Chemical Apron + Shoe Covers. |
Part 3: Operational Protocols & Logic
Solid Handling & Static Control
Organic solids with triazole rings can be prone to static charge buildup, leading to scattering during weighing.
-
The Protocol: Use an anti-static gun or ionizing bar inside the balance enclosure before dispensing.
-
Why: Scattering creates invisible micro-dust on the balance surface, which is a primary source of cross-contamination and inadvertent dermal exposure for the next user.
Solubilization Risks (The "Carrier Effect")
This compound is sparingly soluble in water but highly soluble in organic solvents like DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide).
-
The Risk: DMSO is a potent penetration enhancer. If [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is dissolved in DMSO, the solvent will carry the fluorinated compound through nitrile gloves and skin rapidly.
-
The Protocol: When handling solutions, never rely on single thin nitrile gloves . Use "Silver Shield" laminate gloves or double-glove, checking for punctures.
Reaction Safety (Click Chemistry Context)
If you are synthesizing this via a CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction:
-
Precursor Risk: The azide precursor is potentially shock-sensitive.
-
Product Stability: While the resulting triazole (this product) is thermally stable, always keep the reaction temperature below 100°C unless using a blast shield, as trace azides may remain.
Part 4: Visualization of Safety Logic
Diagram 1: PPE Decision Logic
This flowchart illustrates the decision-making process for selecting the correct PPE based on the physical state and solvent carrier.
Caption: Decision tree for selecting PPE based on physical state and solvent carrier risks.
Part 5: Emergency & Disposal Procedures
Spill Response (Dry Powder)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don N95/P100 respirator and double gloves.
-
Contain: Cover the spill with a damp paper towel (to prevent dust lofting) or use a HEPA-filtered vacuum. Do not dry sweep.
-
Clean: Wipe surface with ethanol or acetone, followed by soap and water.
Disposal (Halogenated Waste)
Crucial Compliance Note: Because of the Fluorine (F) atom, this compound cannot be disposed of in standard organic waste streams if your facility separates halogenated vs. non-halogenated waste.
-
Classification: Halogenated Organic Waste.
-
Destruction Method: High-temperature incineration (>1000°C) with flue gas scrubbing.
-
Why: Incomplete combustion of fluorinated aromatics can generate Hydrogen Fluoride (HF) gas, which damages standard incinerator linings and poses severe environmental toxicity [4].
References
-
Sigma-Aldrich. (n.d.). (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methanol Safety Data Sheet. Retrieved from
-
PubChem. (n.d.). Compound Summary: [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol. National Library of Medicine. Retrieved from
-
Fisher Scientific. (2021). Safety Data Sheet: Fluorophenyl Triazole Derivatives. Retrieved from
-
US EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from
Sources
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
